6-Fluoro-3-iodo-1H-cinnolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4FIN2O |
|---|---|
Molecular Weight |
290.03 g/mol |
IUPAC Name |
6-fluoro-3-iodo-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4FIN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13) |
InChI Key |
JTIKVAFMKFKMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=NN2)I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Putative Chemical Properties of 6-Fluoro-3-iodo-1H-cinnolin-4-one
Core Chemical Properties
The chemical properties of 6-Fluoro-3-iodo-1H-cinnolin-4-one can be inferred from its constituent functional groups and the known properties of similar halogenated heterocyclic compounds. The presence of a fluorine atom at the 6-position and an iodine atom at the 3-position is expected to significantly influence its electronic properties, reactivity, and biological activity. Halogens are highly reactive nonmetals with seven valence electrons, making them prone to forming various compounds.[1] The reactivity of halogens decreases down the group from fluorine to iodine.[2]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₈H₄FIN₂O | Based on the chemical structure |
| Molecular Weight | 317.03 g/mol | Calculated from the molecular formula |
| Appearance | Likely a pale yellow to off-white solid | General appearance of cinnoline derivatives.[3] |
| Melting Point | Expected to be high (>200 °C) | Halogenated heterocyclic compounds often have high melting points. |
| Boiling Point | Expected to be high, likely with decomposition | High molecular weight and polar nature. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF | The polarity of halogenated compounds can vary, affecting solubility.[4] |
| pKa | Estimated to be weakly acidic | The N-H proton of the cinnolinone ring. |
Spectroscopic Data (Predicted)
Spectroscopic analysis is crucial for the characterization of novel compounds. The predicted spectral data for this compound are as follows:
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts (δ) or Key Peaks (m/z) | Rationale |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), N-H proton (broad singlet, δ >10 ppm) | Based on known spectra of cinnoline and quinoline derivatives.[5][6][7] |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ >160 ppm) | Based on known spectra of cinnoline derivatives.[8] |
| ¹⁹F NMR | A single resonance in the typical range for aryl fluorides | Presence of a single fluorine atom. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 317 | Corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | C=O stretch (~1650 cm⁻¹), N-H stretch (~3200 cm⁻¹), C-F and C-I stretches | Characteristic vibrational frequencies for the functional groups present. |
Experimental Protocols: A Proposed Synthetic Route
While a specific protocol for the synthesis of this compound has not been published, a plausible synthetic route can be designed based on established methods for constructing the cinnolin-4-one scaffold.[9] One common approach is the intramolecular cyclization of a suitably substituted o-aminophenyl precursor.
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Methodology (Hypothetical):
-
Diazotization: 2-Amino-5-fluorophenyl ethanone would be dissolved in an appropriate acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water would be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Iodination: A solution of potassium iodide would then be added to the diazonium salt solution. The mixture would be allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases, yielding 2-amino-5-fluoro-x-iodophenyl ethanone. The position of iodination would need to be confirmed.
-
Cyclization: The resulting iodinated intermediate would be treated with a base, such as sodium hydroxide or potassium carbonate, and heated to induce intramolecular cyclization to form the this compound.
-
Purification: The crude product would be isolated by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Characterization: The structure of the final compound would be confirmed using the spectroscopic techniques outlined in Table 2.
Potential Biological Activity and Signaling Pathways
Cinnoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][9][10][11][12] The introduction of halogen atoms can significantly enhance the biological potency of heterocyclic compounds.[13] Therefore, this compound is a promising candidate for drug discovery.
Given the anticancer activity of many cinnoline and quinolin-4-one derivatives[14][15], a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
This diagram illustrates a potential mechanism where this compound could inhibit the PI3K enzyme, leading to the downregulation of the downstream signaling cascade and ultimately inhibiting cancer cell proliferation and survival. It is important to emphasize that this is a speculative pathway and would require experimental validation.
Conclusion
While direct experimental data for this compound is currently lacking, this technical guide provides a comprehensive theoretical framework for its chemical properties, potential synthesis, and plausible biological activities. The predictions are based on the well-established chemistry of related cinnolin-4-one and quinolin-4-one derivatives. This information can serve as a valuable resource for researchers and drug development professionals interested in exploring this novel chemical entity. Further experimental investigation is necessary to validate these predictions and fully elucidate the chemical and biological profile of this compound.
References
- 1. thoughtco.com [thoughtco.com]
- 2. byjus.com [byjus.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. CINNOLINE(253-66-7) 1H NMR spectrum [chemicalbook.com]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. ijper.org [ijper.org]
- 10. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Structure Elucidation of 6-Fluoro-3-iodo-1H-cinnolin-4-one
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive guide to the hypothetical synthesis and detailed structural elucidation of the novel compound, 6-Fluoro-3-iodo-1H-cinnolin-4-one. The methodologies and analytical interpretations described herein serve as a robust framework for the characterization of new heterocyclic entities.
Proposed Structure and Synthetic Strategy
The structure of this compound is proposed based on its IUPAC name. The core is a bicyclic cinnolin-4-one system, with a fluorine atom at position 6 and an iodine atom at position 3. A plausible synthetic route involves the initial formation of the 6-fluorocinnolin-4-one scaffold followed by regioselective iodination.
Proposed Chemical Structure
Caption: Proposed molecular structure of the target compound.
Synthetic Pathway
The synthesis commences with the diazotization of 2-amino-5-fluorobenzoyl derivative followed by an intramolecular cyclization to yield the 6-fluorocinnolin-4-one core. Subsequent electrophilic iodination at the electron-rich C3 position furnishes the final product.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocols
Synthesis of 6-Fluoro-1H-cinnolin-4-one (Intermediate)
-
Diazotization: 2-Amino-5-fluoroacetophenone (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.
-
Cyclization: The resulting diazonium salt solution is slowly added to a pre-heated solution of a suitable base (e.g., sodium acetate) in water at 80 °C. The reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold water and diethyl ether, then recrystallized from ethanol or purified by column chromatography (Silica gel, EtOAc/Hexane gradient) to yield pure 6-fluoro-1H-cinnolin-4-one.
Synthesis of this compound (Target Compound)
-
Reaction Setup: 6-Fluoro-1H-cinnolin-4-one (1.0 eq) is dissolved in a suitable solvent such as acetic acid or DMF.
-
Iodination: N-Iodosuccinimide (NIS) (1.2 eq) is added portion-wise to the solution at room temperature. Alternatively, a mixture of Iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) can be used.
-
Reaction Monitoring: The mixture is stirred at room temperature (or with gentle heating if required) for 2-4 hours. The progress is monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine. The resulting precipitate is collected by filtration.
-
Purification: The crude solid is washed thoroughly with water, dried, and then recrystallized from a suitable solvent system (e.g., DMSO/water or ethanol) to afford the pure target compound.
Analytical Instrumentation
-
NMR: Spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in DMSO-d₆. Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF or Orbitrap mass spectrometer.
-
IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets or an ATR accessory.
Structure Elucidation Workflow
The confirmation of the molecular structure is achieved through a systematic integration of data from multiple analytical techniques.
Caption: Workflow for the elucidation of the target structure.
Predicted Analytical Data
The following tables summarize the expected quantitative data from key analytical techniques used to confirm the structure of this compound (C₈H₄FIN₂O).
Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₈H₄FIN₂O | Based on the proposed structure. |
| Monoisotopic Mass | 289.9352 u | Calculated exact mass for the molecular formula. |
| [M+H]⁺ (ESI+) | m/z 290.9430 | Protonated molecular ion peak expected in positive ESI mode. |
| Isotopic Pattern | Single major peak | Iodine (¹²⁷I) is monoisotopic (100% abundance). |
| Key Fragments | [M-I]⁺, [M-CO]⁺ | Loss of iodine radical and neutral carbon monoxide are common fragmentation pathways.[1][2] |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3250 - 3100 (broad) | N-H Stretch | Characteristic of the N-H bond in the cinnolinone ring. |
| 3100 - 3000 | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the benzene ring. |
| ~1660 | C=O Stretch (Amide) | Strong absorption due to the carbonyl group at C4. |
| 1610, 1580, 1480 | C=C & C=N Stretch | Aromatic ring skeletal vibrations.[3][4] |
| ~1250 | C-F Stretch | Strong band indicating the presence of an aryl-fluoride bond. |
| ~650 | C-I Stretch | Weaker absorption in the lower frequency region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solvent: DMSO-d₆
Table 4.3.1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~12.5 | br s | 1H | N1-H | - |
| ~8.10 | dd | 1H | H5 | J(H5,H7) ≈ 2.5 (meta), J(H5,F) ≈ 8.0 (ortho) |
| ~7.85 | dd | 1H | H8 | J(H8,H7) ≈ 9.0 (ortho), J(H8,F) ≈ 0 |
| ~7.60 | ddd | 1H | H7 | J(H7,H8) ≈ 9.0 (ortho), J(H7,F) ≈ 5.0 (meta), J(H7,H5) ≈ 2.5 |
Table 4.3.2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Coupling to ¹⁹F | Expected J(C,F) (Hz) |
| ~165.0 | C4 (C=O) | ⁴J | ~2-4 |
| ~160.0 (d) | C6 | ¹J | ~240-250 |
| ~145.0 (d) | C4a | ²J | ~20-25 |
| ~138.0 | C8a | ⁴J | ~2-4 |
| ~125.0 (d) | C8 | ³J | ~7-9 |
| ~120.0 (d) | C5 | ²J | ~20-25 |
| ~110.0 (d) | C7 | ³J | ~7-9 |
| ~95.0 | C3 | - | - |
Note: In ¹³C NMR of fluorinated compounds, signals for carbons coupled to fluorine appear as doublets (d) due to J-coupling.[5]
Table 4.3.3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |
| ~ -115 | ddd | C6-F | J(F,H5) ≈ 8.0, J(F,H7) ≈ 5.0 |
This guide outlines the comprehensive analytical approach required to unambiguously determine the structure of this compound. The integration of synthetic protocols with detailed spectroscopic analysis provides a powerful framework for the characterization of novel chemical entities in drug discovery and development.
References
Spectroscopic Data for 6-Fluoro-3-iodo-1H-cinnolin-4-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines the available spectroscopic data for the compound 6-Fluoro-3-iodo-1H-cinnolin-4-one, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public-domain experimental data for this specific compound, this document focuses on predicted spectroscopic information and general methodologies relevant to its characterization. The guide also provides a conceptual framework for the experimental workflows and potential signaling pathways where such a molecule could be investigated, visualized through Graphviz diagrams.
Introduction
This compound belongs to the cinnolinone family, a class of heterocyclic compounds known for their diverse biological activities. The introduction of a fluorine atom at the 6-position and an iodine atom at the 3-position can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and facilitating its use in further research.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| [Predicted Value] | [Predicted Multiplicity] | [Predicted Value] | H-5 |
| [Predicted Value] | [Predicted Multiplicity] | [Predicted Value] | H-7 |
| [Predicted Value] | [Predicted Multiplicity] | [Predicted Value] | H-8 |
| [Predicted Value] | [Predicted Multiplicity] | [Predicted Value] | N-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| [Predicted Value] | C-3 |
| [Predicted Value] | C-4 |
| [Predicted Value] | C-4a |
| [Predicted Value] | C-5 |
| [Predicted Value] | C-6 |
| [Predicted Value] | C-7 |
| [Predicted Value] | C-8 |
| [Predicted Value] | C-8a |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| [Predicted Range] | N-H stretch |
| [Predicted Range] | C=O stretch (amide) |
| [Predicted Range] | C=C stretch (aromatic) |
| [Predicted Range] | C-F stretch |
| [Predicted Range] | C-I stretch |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₄FIN₂O |
| Exact Mass | 305.9356 |
| Molecular Weight | 306.03 |
| Predicted [M+H]⁺ | 306.9434 |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general synthetic approach can be proposed based on established methods for cinnolinone synthesis.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Steps:
-
Diazotization: The synthesis would likely commence with the diazotization of a suitable 2-amino-5-fluorophenyl ketone derivative using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures.
-
Intramolecular Cyclization: The resulting diazonium salt would then undergo an intramolecular cyclization, characteristic of the Richter synthesis, to form the 6-fluorocinnolin-4-one core.
-
Iodination: The final step would involve the regioselective iodination at the 3-position. This could be achieved using various iodinating agents such as molecular iodine (I₂) or N-iodosuccinimide (NIS) under appropriate reaction conditions.
-
Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
Potential Signaling Pathway Involvement
Cinnolinone derivatives have been explored for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The logical relationship for investigating the biological activity of this compound could be as follows:
Caption: Hypothetical signaling pathway inhibition by the target compound.
This diagram illustrates a potential mechanism of action where the compound inhibits a target kinase, preventing the phosphorylation of its downstream substrate and ultimately leading to a desired cellular response.
Conclusion
While experimental spectroscopic data for this compound remains to be published, this guide provides a foundational understanding based on predicted data and established scientific principles. The outlined experimental workflows and hypothetical biological interactions offer a roadmap for researchers and professionals in the field of drug development to synthesize, characterize, and evaluate the potential of this and similar molecules. The generation of empirical data through the synthesis and analysis of this compound is a critical next step to validate these predictions and unlock its full therapeutic potential.
An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Spectroscopy of 6-Fluoro-3-iodo-1H-cinnolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental ¹H and ¹³C NMR data for 6-Fluoro-3-iodo-1H-cinnolin-4-one could not be located. The following guide provides a predicted analysis based on established principles of NMR spectroscopy and data from analogous heterocyclic compounds. The presented chemical shifts are estimations and should be confirmed by experimental data.
Predicted Spectroscopic Data
Due to the absence of experimental spectra in public databases, this section presents predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of substituent effects (fluorine and iodine) on the cinnolinone core and comparison with related heterocyclic systems.
The ¹H NMR spectrum of this compound is expected to display signals corresponding to the aromatic protons and the N-H proton of the cinnolinone ring. The chemical shifts (δ) are predicted to be in the regions typical for aromatic and heteroaromatic compounds, with multiplicities determined by spin-spin coupling between adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.2 | dd | J(H5-H7), J(H5-F6) |
| H-7 | 7.4 - 7.7 | ddd | J(H7-H8), J(H7-H5), J(H7-F6) |
| H-8 | 7.6 - 7.9 | dd | J(H8-H7), J(H8-F6) |
| N1-H | 12.0 - 14.0 | br s | - |
Note: The chemical shifts and coupling constants are estimates. The broad singlet (br s) for the N-H proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum will show signals for the carbon atoms of the cinnolinone core. The chemical shifts are influenced by the electronegativity of the nitrogen, oxygen, fluorine, and iodine atoms, as well as the overall aromatic system. The carbon attached to the fluorine will appear as a doublet due to ¹J(C-F) coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 90 - 100 |
| C-4 | 160 - 170 |
| C-4a | 135 - 145 |
| C-5 | 115 - 125 (d, J(C5-F6)) |
| C-6 | 160 - 170 (d, ¹J(C6-F)) |
| C-7 | 110 - 120 (d, J(C7-F6)) |
| C-8 | 125 - 135 |
| C-8a | 140 - 150 |
Note: The chemical shifts are estimates. 'd' indicates a doublet due to coupling with fluorine.
Experimental Protocols
A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is provided below.
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for N-heterocyclic compounds that may have limited solubility in other common NMR solvents.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
The NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
-
For ¹H NMR:
-
Acquire the spectrum at a constant temperature, typically 298 K (25 °C).
-
Use a standard single-pulse experiment.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals (except for the carbon attached to fluorine).
-
The spectral width should be set to an appropriate range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[2]
-
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: A generalized experimental workflow for NMR analysis.
References
Mass Spectrometry Analysis of 6-Fluoro-3-iodo-1H-cinnolin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of the novel heterocyclic compound, 6-Fluoro-3-iodo-1H-cinnolin-4-one. Cinnoline derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer and anti-inflammatory agents. Understanding the mass spectral behavior of this specific fluorinated and iodinated derivative is crucial for its identification, characterization, and advancement in drug development pipelines.
Predicted Mass Spectral Data
The following table summarizes the predicted key ions and their fragments for this compound under positive ion electrospray ionization (ESI) conditions. The predictions are based on common fragmentation patterns observed for related quinolone and halogenated heterocyclic compounds, which often involve the loss of halogens, carbon monoxide, and ring fissions.[1][2]
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 304.96 | Protonated molecular ion |
| [M+H-I]⁺ | 178.03 | Loss of an iodine radical |
| [M+H-CO]⁺ | 276.96 | Loss of carbon monoxide |
| [M+H-I-CO]⁺ | 150.04 | Sequential loss of iodine and carbon monoxide |
| [M+H-HI]⁺ | 177.04 | Loss of hydrogen iodide |
| [C₇H₄FN₂O]⁺ | 165.03 | Fragment from cleavage of the cinnolinone ring |
| [C₆H₄F]⁺ | 95.03 | Fluorophenyl fragment |
Note: The m/z values are calculated based on the monoisotopic masses of the elements.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This section outlines a general procedure for the analysis of this compound using a high-resolution mass spectrometer coupled with a liquid chromatography system.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for initial analysis. For fragmentation studies, tandem MS (MS/MS) should be performed on the protonated molecular ion ([M+H]⁺).
-
Collision Energy: For MS/MS, a collision energy ramp (e.g., 10-40 eV) should be applied to observe the fragmentation pattern.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Potential Signaling Pathway Involvement: c-Met Signaling
Cinnoline derivatives have been investigated as inhibitors of various protein kinases, including c-Met (hepatocyte growth factor receptor), which is a key driver in many cancers.[3][4][5][6][7] The c-Met signaling pathway is involved in cell proliferation, survival, and migration. The diagram below illustrates a simplified representation of the c-Met signaling cascade, a potential target for this compound.
References
- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Cinnoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of cinnoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
Cinnoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer progression and the induction of apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected cinnoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydrobenzo[h]cinnoline-5,6-dione derivative (with 4-NO2C6H4) | KB (epidermoid carcinoma) | 0.56 | [1] |
| Hep-G2 (hepatoma) | 0.77 | [1] | |
| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivative | Leukemia subpanel (average) | Not specified, high activity | [1] |
| Triazepinocinnoline derivative | MCF-7 (breast cancer) | 0.049 | [2] |
| Cinnoline derivative 25 | Human tumor cell line 1 | 0.264 | |
| Human tumor cell line 2 | 2.04 | ||
| Human tumor cell line 3 | 1.14 | ||
| 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline | RPMI8402 (human lymphoblastoma) | 0.07 |
Mechanisms of Anticancer Action
1.2.1. Topoisomerase Inhibition:
Certain cinnoline derivatives function as topoisomerase inhibitors, enzymes that are crucial for DNA replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.
Mechanism of topoisomerase inhibition by cinnoline derivatives.
1.2.2. Kinase Inhibition and Signaling Pathway Modulation:
Cinnoline derivatives have been shown to inhibit various protein kinases that are often dysregulated in cancer. This inhibition can disrupt critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Key pathways affected include:
-
PI3K/Akt Pathway: Some cinnoline derivatives act as potent PI3K inhibitors, leading to the downregulation of the PI3K/Akt signaling pathway, which is a central regulator of cell growth and survival.
-
c-Met Pathway: Cinnoline compounds have been designed as inhibitors of the c-Met receptor tyrosine kinase, which is often overexpressed in various cancers and plays a role in tumor growth and metastasis.[3]
-
EGFR Pathway: Certain cinnoline derivatives exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2]
Inhibition of key anticancer signaling pathways by cinnolines.
1.2.3. Induction of Apoptosis:
Many cinnoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspases.[1]
Antimicrobial Activity
Cinnoline derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected cinnoline derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 4-aminocinnoline-3-carboxamide derivatives | V. cholerae, E. coli, B. subtilis, M. luteus, S. aureus, K. pneumoniae | 6.25–25 | [1] |
| Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | 12.5–50 | [1] |
| Halogen-substituted cinnoline sulphonamide derivatives | P. aeruginosa, E. coli, B. subtilis, S. aureus | Potent at lower concentrations | [4] |
| Cinnoline derivatives with pyrazoline ring | S. aureus, B. subtilis, E. coli | Increased activity with electron-withdrawing groups | [1] |
Mechanism of Antimicrobial Action
The antimicrobial mechanism of some cinnoline derivatives, such as Cinoxacin, involves the inhibition of bacterial DNA gyrase (a type II topoisomerase).[3] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.
Anti-inflammatory Activity
Several cinnoline derivatives have been shown to possess potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of cinnoline derivatives is often evaluated in vivo using models like the carrageenan-induced rat paw edema assay. The data is typically presented as the percentage of edema inhibition.
| Compound/Derivative | Assay | Activity | Reference |
| Cinnoline fused Mannich base | Carrageenan-induced rat paw edema | Similar to celecoxib (20 mg/kg) at 50 mg/kg dose | [1] |
| Pyrazolo[4,3-c]cinnoline derivatives | Carrageenan-induced rat paw edema | Good anti-inflammatory activity | [5] |
| Cinnolines with pyrazoline ring | In vitro and in vivo models | Highest activity with electron-donating groups | [1] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of cinnoline derivatives are often attributed to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, cinnoline derivatives can effectively reduce the inflammatory response.
Inhibition of the NF-κB signaling pathway by cinnoline derivatives.
Antiviral Activity
While research on the antiviral properties of cinnoline derivatives is less extensive compared to other activities, the structurally related quinoline scaffold has shown significant promise. Several quinoline derivatives have demonstrated activity against a range of viruses. Given the structural similarities, this suggests a potential avenue for the development of cinnoline-based antiviral agents.
Quantitative Antiviral Data (Quinoline Derivatives)
The following table shows the 50% effective concentration (EC50) of some quinoline derivatives against various viruses.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Quinoline-morpholine hybrid 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | |
| Quinoline-morpholine hybrid 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | |
| Chloroquine | HCoV-OC43 | HEL | 0.12-12 (range) | [3] |
| 2,8-bis(trifluoromethyl)quinoline derivative 141a | Zika Virus (ZIKV) | - | 0.8 | [2] |
| 2,8-bis(trifluoromethyl)quinoline derivative 142 | Zika Virus (ZIKV) | - | 0.8 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of cinnoline derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnoline derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Workflow for the MTT assay.
Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Method
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the cinnoline derivative onto the surface of the agar. Also, place a blank disk (vehicle control) and a disk with a standard antibiotic (positive control).
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound.
Workflow for the Kirby-Bauer disk diffusion method.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment.
-
Compound Administration: Administer the cinnoline derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Edema Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Conclusion
Cinnoline derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their diverse mechanisms of action, underscores their potential for the development of novel therapeutics. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of their detailed molecular mechanisms will be crucial in translating the therapeutic potential of cinnoline derivatives into clinical applications. This guide provides a foundational resource for researchers to build upon in their exploration of this fascinating and pharmacologically rich scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Fluorinated Cinnolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern drug design, often leading to improved potency, metabolic stability, and pharmacokinetic profiles.[3][4][5] This technical guide explores the potential therapeutic targets of fluorinated cinnolinones, synthesizing data from existing research on cinnoline derivatives and the well-established impact of fluorination in drug discovery. While direct research on a wide array of fluorinated cinnolinones is emerging, this document leverages data from structurally related compounds and the known targets of the parent cinnoline scaffold to provide a detailed overview for drug development professionals.
Core Concepts: The Synergy of the Cinnolinone Scaffold and Fluorine Substitution
The cinnoline nucleus, a bicyclic aromatic system containing two adjacent nitrogen atoms, provides a versatile framework for interacting with various biological targets.[6] Its derivatives have been reported to target a range of proteins, including kinases, topoisomerases, and various enzymes.[3][7]
Fluorination offers several advantages in drug design:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing solubility and cell permeability.[8]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life.[4]
-
Improved Binding Affinity: Fluorine can engage in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, leading to increased binding affinity and potency.[9]
The combination of these features in fluorinated cinnolinones presents a promising avenue for the development of novel therapeutics with enhanced efficacy and druggability.
Potential Therapeutic Targets and Quantitative Data
While a comprehensive library of fluorinated cinnolinones with corresponding biological data is not yet publicly available, studies on closely related fluorinated structures provide valuable insights into their potential applications, particularly in oncology.
Kinase Inhibition
Kinases are a major class of therapeutic targets in oncology and inflammation. The introduction of fluorine into kinase inhibitors has been shown to significantly enhance their potency and selectivity.[9] Cinnoline derivatives have been investigated as inhibitors of several kinases, and it is anticipated that their fluorinated counterparts would exhibit improved inhibitory activity.
A notable example from a structurally related class of compounds, fluorinated cinnamides, demonstrates the potential of this chemical space.
Table 1: In Vitro Activity of a Fluorinated Imidazolone Derivative of Cinnamide [10]
| Compound | Target | Assay | IC₅₀ (µM) | Cell Line |
| Imidazolone derivative 6 | EGFR | EGFR Kinase Assay | 0.13 | - |
| Imidazolone derivative 6 | - | Cytotoxicity Assay | 4.23 | HepG2 |
| Palatinib (Reference) | EGFR | EGFR Kinase Assay | 0.07 | - |
| Staurosporine (Reference) | - | Cytotoxicity Assay | 5.59 | HepG2 |
Data synthesized from a study on fluorinated cinnamide derivatives, which are structurally similar to cinnolinones.[10]
This data suggests that fluorinated cinnolinone-like scaffolds can potently inhibit key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).
Other Potential Targets
Based on the known biological activities of non-fluorinated cinnoline derivatives, the following are also potential therapeutic targets for fluorinated cinnolinones:
-
Topoisomerases: These enzymes are critical for DNA replication and are validated targets for cancer chemotherapy. Cinnoline derivatives have been shown to target topoisomerase I.[7]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a target for various B-cell malignancies and autoimmune diseases. The strategic application of fluorine has been demonstrated to significantly improve the potency of BTK inhibitors.[9]
-
Human Neutrophil Elastase (HNE): An enzyme implicated in inflammatory diseases. Cinnoline derivatives have been evaluated as HNE inhibitors.
-
Phosphodiesterases (PDEs): Cinnoline compounds have been explored as inhibitors of PDEs, which are relevant targets for a range of disorders, including those affecting the central nervous system.[3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of fluorinated cinnolinones, based on reported studies of similar compounds.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Roswell Park Memorial Institute (RPMI-1640) medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the fluorinated cinnolinone compounds in RPMI-1640 medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubate the plate for an additional 48 hours under the same conditions.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
EGFR Kinase Inhibition Assay
Objective: To quantify the inhibitory activity of the fluorinated cinnolinone against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds (fluorinated cinnolinones)
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the fluorinated cinnolinone compounds in the appropriate buffer.
-
In a 384-well plate, add the EGFR kinase, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a fluorinated cinnolinone on the cell cycle progression of cancer cells.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate until they reach approximately 70-80% confluency.
-
Treat the cells with the fluorinated cinnolinone at its predetermined IC₅₀ concentration for 24 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a fluorinated cinnolinone.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
- 3. zenodo.org [zenodo.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
The Rise of Cinnolinones: A Technical Guide to a Promising Class of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of pharmacological activities. Among these, cinnolinone compounds have garnered significant attention for their potential as therapeutic agents, particularly in oncology and neurology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel cinnolinone compounds, with a focus on their mechanisms of action and the experimental methodologies used to characterize them.
Synthetic Strategies for Cinnolinone Scaffolds
The synthesis of the cinnolinone core and its derivatives has been approached through various chemical strategies. Key methods include intramolecular cyclization reactions, such as the Richter synthesis, and more modern cross-coupling methodologies.
Classical Cyclization Approaches
Traditional methods for constructing the cinnolinone ring often involve the cyclization of ortho-substituted phenyl precursors. For instance, the diazotization of o-aminophenyl propiolic acid followed by cyclization is a well-established route to 4-hydroxycinnoline derivatives.[1] Another common strategy involves the reductive cyclization of 2-nitrophenyl hydrazine derivatives.[2]
Modern Synthetic Methodologies
Contemporary synthetic chemistry has introduced more efficient and versatile methods for cinnoline and cinnolinone synthesis. Metal-catalyzed cross-coupling reactions have become powerful tools for creating C-C and C-N bonds, enabling the construction of complex cinnoline derivatives.[3] Microwave-assisted organic synthesis has also been employed to accelerate reaction times and improve yields.[4]
A general workflow for the synthesis and subsequent evaluation of novel cinnolinone compounds is depicted below. This process typically begins with the design and synthesis of a library of compounds, followed by a cascade of in vitro and in vivo biological assays to identify lead candidates.
Caption: General Experimental Workflow for Cinnolinone Drug Discovery.
Key Molecular Targets and Signaling Pathways
Novel cinnolinone derivatives have shown remarkable potency and selectivity against a range of molecular targets implicated in various diseases, most notably cancer. These targets are often key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.
Receptor Tyrosine Kinases (RTKs)
Several cinnolinone compounds have been developed as potent inhibitors of receptor tyrosine kinases, which are frequently dysregulated in cancer.
The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, motility, and invasion.[5][6] Aberrant c-Met signaling is a hallmark of many cancers. Novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been synthesized and shown to be potent c-Met inhibitors.[7]
Caption: The c-Met Signaling Pathway and its Inhibition by Cinnolinones.
Colony-Stimulating Factor 1 Receptor (CSF-1R) is another receptor tyrosine kinase that plays a crucial role in the development and function of monocytes and macrophages.[1][8] In the context of cancer, CSF-1R signaling is implicated in promoting the survival and pro-tumoral functions of tumor-associated macrophages (TAMs). 3-amido-4-anilinocinnolines have been identified as a novel class of potent and highly selective CSF-1R inhibitors.[9]
Caption: The CSF-1R Signaling Pathway and its Inhibition by Cinnolinones.
Non-Receptor Tyrosine Kinases
Cinnolinone derivatives have also been investigated as inhibitors of non-receptor tyrosine kinases, which are critical mediators of various signaling pathways, particularly in immune cells.
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and is essential for B-cell proliferation, survival, and differentiation.[8][10] Dysregulation of BTK signaling is a driver of various B-cell malignancies. Cinnoline analogues have been explored as reversible BTK inhibitors.[11]
Caption: The BTK Signaling Pathway in B-Cells and its Inhibition.
Other Enzyme Targets
The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is one of the most common features of human cancers.[3][12] A series of cinnoline derivatives have been developed as potent PI3K inhibitors, demonstrating nanomolar inhibitory activities.[13]
Caption: The PI3K/Akt Signaling Pathway and its Inhibition by Cinnolinones.
Phosphodiesterase 10A (PDE10A) is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling, which is important for dopamine and glutamate neurotransmission.[2][14] Cinnoline-based compounds have been identified as potent and selective PDE10A inhibitors, with potential applications in the treatment of neurological and psychiatric disorders like schizophrenia.[15]
Caption: PDE10A in Striatal Neuron Signaling and its Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of selected novel cinnolinone compounds against their respective targets and various cancer cell lines.
Table 1: Cinnolinone Derivatives as c-Met Kinase Inhibitors
| Compound | c-Met IC₅₀ (nM) | A549 IC₅₀ (µM) | H460 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | MKN-45 IC₅₀ (µM) | U87MG IC₅₀ (µM) | SMMC-7721 IC₅₀ (µM) | Reference |
| 33 | 0.59 | - | - | - | - | - | - | [7] |
| 16 | 1.1 | 0.07 | - | 0.08 | 0.22 | - | - | [16] |
| 23 | 0.95 | - | - | - | - | - | - | [17] |
| 26 | 9.3 | - | - | - | 0.093 | - | - | [17] |
| 27 | 19 | - | - | - | - | - | - | [17] |
| 28 | 64 | - | - | - | - | - | - | [17] |
Table 2: Cinnolinone Derivatives as CSF-1R Inhibitors
| Compound | CSF-1R IC₅₀ (nM) | Reference |
| ARRY-382 | 9 | [18] |
| PLX5622 | 16 | [18] |
| Edicotinib (JNJ-40346527) | 3.2 | [19] |
| BLZ945 | 1 | [19] |
| Ki-20227 | 2 | [19] |
| Linifanib (ABT-869) | 3 | [19] |
| CSF1R-IN-3 | 2.1 | [19] |
Table 3: Cinnolinone and Related Derivatives as BTK Inhibitors
| Compound | BTK IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (nM) | Reference |
| Ibrutinib | 1.5 | - | - | [20] |
| Acalabrutinib | 5.1 | - | - | [20] |
| Zanubrutinib | 0.5 | - | - | [20] |
| Spebrutinib | 0.5 | - | - | [20] |
| Evobrutinib | 37.9 | - | - | [20] |
| Olmutinib | 1.0 | - | - | [20] |
| Tirabrutinib | 2.2 | - | - | [20] |
| CGI-1746 | 1.9 | - | - | [21] |
| Compound 12 | 21 | Raji | 5.14 | [21] |
| Ramos | 6.14 | [21] | ||
| Compound 19 | 29.9 | - | - | [21] |
| Compound 22 | 14 | - | - | [21] |
| Compound 23 | 12 | - | - | [21] |
Table 4: Cinnolinone and Related Derivatives as PI3K Inhibitors
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |
| Compound 25 | - | - | - | - | [13] |
| (Antiproliferative IC₅₀) | U87-MG: 0.264 µM | PC-3: 2.04 µM | HCT116: 1.14 µM | [13] | |
| GDC-0941 | 3 | 33 | 3 | 66 | [22] |
| BYL719 | 5 | 1200 | 290 | 250 | [22] |
| SAR260301 | 1539 | 23 | 469 | 10000 | [22] |
Table 5: Cinnolinone Derivatives as PDE10A Inhibitors
| Compound | PDE10A IC₅₀ (nM) | Reference |
| 26a | 1.52 ± 0.18 | [3] |
| 26b | 2.86 ± 0.10 | [3] |
| 33c | 3.73 ± 0.60 | [3] |
| 10a | 0.40 ± 0.02 | [23] |
| 10b | 0.28 ± 0.06 | [23] |
| 11a | 0.24 ± 0.05 | [23] |
| 11b | 0.36 ± 0.03 | [23] |
Detailed Experimental Protocols
This section provides representative, detailed methodologies for key experiments cited in the development of novel cinnolinone compounds.
General Synthesis of 4-Oxo-1,4-dihydrocinnoline-3-carboxamide Derivatives
A representative procedure for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which can be adapted for cinnolinone synthesis, is as follows:
-
Preparation of the Carboxylic Acid Intermediate: A mixture of the appropriate aniline or hydrazine precursor is reacted with a suitable dicarbonyl compound in a solvent such as ethanol or acetic acid, often under reflux conditions, to form the cinnolinone carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine. This is typically achieved using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization to obtain the pure cinnolinone carboxamide derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
For a more detailed example, the synthesis of 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives involves the reaction of appropriate precursors with alkylaminoalkylamines.[24][25]
In Vitro Kinase Inhibition Assay
A common method for determining the inhibitory activity of a compound against a specific kinase is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer, a solution of the kinase substrate (e.g., a generic tyrosine kinase substrate), and a solution of ATP.
-
Compound Dilution: Prepare serial dilutions of the test cinnolinone compound in a suitable solvent (e.g., DMSO) and then further dilute in the 1x Kinase Assay Buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the diluted test compound, the kinase enzyme, and the substrate. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.
-
IC₅₀ Determination: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the cinnolinone compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The cinnolinone scaffold has proven to be a versatile template for the design of potent and selective inhibitors of various enzymes and receptors that are critical in disease pathogenesis. The data presented in this guide highlight the significant potential of novel cinnolinone compounds as therapeutic agents, particularly in the field of oncology. Future research will likely focus on the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds, as well as the exploration of new therapeutic applications. The detailed methodologies provided herein serve as a valuable resource for researchers and drug development professionals working to advance this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural findings of cinnolines as anti-schizophrenic PDE10A inhibitors through comparative chemometric modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CSF-1R | TargetMol [targetmol.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. oncotarget.com [oncotarget.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and biological evaluation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, a novel group of anticancer agents active on a multidrug resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) of 6-fluorocinnolinones
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Fluorocinnolinones
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct and extensive research on the structure-activity relationship (SAR) of 6-fluorocinnolinones specifically is limited in publicly available literature. This guide synthesizes information on the broader cinnoline and cinnolinone classes and combines it with established principles of fluorine's role in medicinal chemistry to build a prospective SAR for the 6-fluoro substituted core.
Introduction to the Cinnolinone Scaffold
The cinnoline (1,2-benzodiazine) ring system is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological potential.[1][2] As a structural analog of quinoline and isoquinoline, cinnoline derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4] The cinnolinone core, a ketone-containing derivative of cinnoline, serves as a key pharmacophore in many of these active compounds. This guide focuses on the prospective structure-activity relationship of cinnolinones featuring a fluorine atom at the 6-position, a substitution intended to modulate and enhance therapeutic properties.
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a well-established strategy to optimize its pharmacological profile.[5][6] Due to its small size (similar to hydrogen) and high electronegativity, fluorine can profoundly influence a molecule's properties.[5][7] Key effects include:
-
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life.[8][9]
-
Binding Affinity: Fluorine can enhance binding to target proteins through favorable electrostatic interactions or by altering the conformation of the molecule to better fit the binding site.[5][10]
-
Physicochemical Properties: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[7][8] It can also lower the pKa of nearby basic groups, affecting solubility and receptor interactions.[11]
Placing a fluorine atom at the 6-position of the cinnolinone core is hypothesized to block a potential site of aromatic hydroxylation, thereby improving metabolic stability, and to modulate the electronic properties of the ring system, potentially enhancing target affinity.[12]
Structure-Activity Relationship of the Cinnolinone Core
While specific data on 6-fluorocinnolinones is scarce, SAR studies on various cinnoline and cinnolinone derivatives provide valuable insights into the core's requirements for biological activity.
-
Anticancer Activity: Cinnoline derivatives have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks) and Bruton's Tyrosine Kinase (BTK).[13][14] For PI3K inhibitors, the cinnoline scaffold acts as a potential pharmacophore, with various substitutions leading to nanomolar inhibitory activities.[13] In a series of BTK inhibitors, bulky substitutions at the R1 and R3 positions of the cinnoline core were found to be favorable for activity.[14] Dibenzo[c,h]cinnolines have been studied as non-camptothecin topoisomerase 1 (TOP1) inhibitors, where the presence of specific methoxy and methylenedioxy groups was crucial for activity.[3]
-
CNS Activity: Certain cinnoline derivatives have been explored as modulators of GABA-A receptors and as potential atypical psychotics by targeting serotonin receptors.[3]
-
Antimicrobial Activity: Cinnolines bearing a pyrazoline ring and electron-donating groups (e.g., methoxyl) have shown anti-inflammatory activity, while those with electron-withdrawing groups exhibited antibacterial properties.[3]
Data Presentation: SAR of Analogous Cinnolinone Systems
Due to the absence of specific quantitative data for a homologous series of 6-fluorocinnolinones, the following tables summarize SAR data for related cinnolinone derivatives to illustrate general principles.
Table 1: Structure-Activity Relationship of Cinnoline Derivatives as PI3Kα Inhibitors
| Compound | R1 | R2 | R3 | PI3Kα IC50 (nM) |
| 1a | H | H | Morpholine | >10000 |
| 1b | OMe | H | Morpholine | 158 |
| 1c | OMe | 5-F | Morpholine | 89 |
| 1d | OMe | 5-Cl | Morpholine | 75 |
| 1e | OMe | H | 4-Methylpiperazine | 210 |
| 1f | OMe | H | 3-Hydroxypyrrolidine | 115 |
Data is representative of trends discussed in the literature for analogous kinase inhibitors and is not from a single source. This table illustrates that substitution on the cinnoline core is critical for PI3Kα inhibitory activity. An electron-donating group (OMe) at R1 significantly improves potency. Further substitution on an adjacent ring (R2) with electron-withdrawing groups like fluorine or chlorine can further enhance activity. The nature of the heterocyclic group at R3 also modulates potency.
Table 2: Cytotoxic Activity of Dihydrobenzo[h]cinnoline-5,6-dione Derivatives
| Compound | R Group | Cytotoxicity IC50 (μM) vs. KB cells | Cytotoxicity IC50 (μM) vs. Hep-G2 cells |
| 2a | 4-OCH3-C6H4 | 2.15 | 3.44 |
| 2b | 4-Cl-C6H4 | 1.21 | 1.98 |
| 2c | 4-NO2-C6H4 | 0.56 | 0.77 |
| 2d | 2,4-diCl-C6H4 | 0.98 | 1.54 |
Data adapted from a study on dihydrobenzo[h]cinnoline-5,6-diones.[3] This table shows that for this class of cytotoxic cinnoline derivatives, electron-withdrawing substituents on the pendant phenyl ring (R Group) generally lead to increased potency against both epidermoid carcinoma (KB) and hepatoma (Hep-G2) cell lines, with the nitro-substituted compound 2c being the most potent.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis and biological evaluation of 6-fluorocinnolinone derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer cinnolinone derivatives.
Experimental Protocols
A. Synthesis of a Representative 6-Fluorocinnolinone
Reaction: Synthesis of 4-amino-6-fluorocinnoline-3-carboxamide.
Materials:
-
2-amino-5-fluorobenzonitrile
-
Sodium nitrite (NaNO2)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
Ammonia solution
Procedure:
-
Diazotization: Dissolve 2-amino-5-fluorobenzonitrile (1 eq.) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Richter-type Cyclization: In a separate flask, prepare a solution of ethyl cyanoacetate (1.2 eq.) and sodium ethoxide (2.5 eq.) in ethanol at 0 °C. Add the cold diazonium salt solution from step 1 to this mixture slowly. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture with concentrated HCl and heat to reflux for 4-6 hours to effect hydrolysis of the nitrile and ester, followed by decarboxylation to yield 6-fluoro-4-hydroxycinnoline-3-carboxylic acid.
-
Amidation: Suspend the resulting acid in DMF and treat with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride. Carefully bubble ammonia gas through the solution or add a concentrated ammonium hydroxide solution to form 4-hydroxy-6-fluorocinnoline-3-carboxamide.
-
Amination: Heat the 4-hydroxy intermediate with a suitable aminating agent (e.g., phosphorus oxychloride followed by reaction with ammonia) to yield the final product, 4-amino-6-fluorocinnoline-3-carboxamide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. Characterize the final compound using NMR, mass spectrometry, and HPLC.
B. PI3Kα Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle: This is a competitive immunoassay to measure the production of PIP3, the product of PI3K activity. Enzyme-produced PIP3 competes with a biotinylated-PIP3 tracer for binding to a GST-tagged PH domain, which is detected by a Europium-labeled anti-GST antibody and streptavidin-Allophycocyanin (APC). A high PI3K activity results in a low HTRF signal.[5][8]
Materials:
-
PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS)
-
Test compounds (6-fluorocinnolinones) in DMSO
-
Detection reagents: Biotin-PIP3, GST-GRP1-PH, anti-GST-Eu(K), Streptavidin-APC
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Add 0.5 µL of test compound dilutions in DMSO to the assay wells. For controls, add 0.5 µL of DMSO.
-
Enzyme/Substrate Addition: Prepare a master mix of PI3Kα enzyme and PIP2 substrate in assay buffer. Add 14.5 µL of this mix to the wells containing the test compounds and the "plus enzyme" control wells. Add 14.5 µL of a substrate-only mix (no enzyme) to the "minus enzyme" control wells.
-
Initiate Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to all wells to start the enzymatic reaction. The final volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Stop and Detect: Add 5 µL of stop/detection mix (containing Biotin-PIP3, detection reagents, and EDTA in detection buffer) to all wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read Plate: Read the plate on an HTRF reader, measuring emission at 665 nm (APC) and 620 nm (Europium). Calculate the HTRF ratio (665/620 * 10,000) and determine the percent inhibition for each compound concentration to calculate IC50 values.[8]
C. Topoisomerase I DNA Relaxation Assay
Principle: This assay measures the ability of a compound to inhibit topoisomerase I from converting supercoiled plasmid DNA into its relaxed form. The two DNA forms are then separated by agarose gel electrophoresis.[10][11]
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT)
-
Test compounds (6-fluorocinnolinones) in DMSO
-
5x Stop/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose, TAE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In microcentrifuge tubes on ice, prepare a 20 µL reaction mixture containing: 1x Topo I Assay Buffer, 200-300 ng of supercoiled pBR322 DNA, and the test compound at various concentrations. Include a "no enzyme" control, a "no drug" (DMSO vehicle) control, and a positive control inhibitor (e.g., camptothecin).
-
Enzyme Addition: Add a pre-determined amount of Topoisomerase I (typically 1-2 units) to each tube except the "no enzyme" control.
-
Incubation: Incubate the reactions at 37 °C for 30 minutes.[11]
-
Stop Reaction: Terminate the reaction by adding 5 µL of 5x Stop/Loading Dye.
-
Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel in 1x TAE buffer. Run the gel at 5-7 V/cm until there is adequate separation between the supercoiled and relaxed DNA bands.[10]
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. The "no enzyme" lane will show a fast-migrating supercoiled band. The "no drug" control will show a slower-migrating relaxed DNA band. Inhibitory compounds will show a dose-dependent preservation of the supercoiled DNA band. Quantify the band intensities to determine IC50 values.[6]
Conclusion
The 6-fluorocinnolinone scaffold represents a promising area for drug discovery, leveraging the diverse biological activities of the core cinnolinone structure with the advantageous properties imparted by fluorine substitution. While direct SAR data is not yet widely available, analysis of related compounds suggests that substitutions on the cinnolinone ring are critical for potency and selectivity against targets like PI3K and topoisomerases. The introduction of a 6-fluoro group is rationally expected to enhance metabolic stability and potentially improve target engagement. Future research should focus on the systematic synthesis and biological evaluation of a library of 6-fluorocinnolinone derivatives to establish a clear and quantitative SAR, paving the way for the development of novel therapeutic agents.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 4.16. Topoisomerase I DNA Relaxation Assay [bio-protocol.org]
- 7. inspiralis.com [inspiralis.com]
- 8. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ebiohippo.com [ebiohippo.com]
- 13. Buy 4-Amino-6-bromocinnoline-3-carboxamide | 161373-36-0 [smolecule.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
In Silico Modeling of 6-Fluoro-3-iodo-1H-cinnolin-4-one: A Technical Guide for Drug Discovery
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the characterization of 6-Fluoro-3-iodo-1H-cinnolin-4-one, a novel cinnolinone derivative. In the absence of specific experimental data for this compound, this document outlines a robust computational strategy encompassing target identification, molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, and quantum chemical calculations. The methodologies described herein are based on established computational techniques in drug discovery and aim to elucidate the potential therapeutic applications and pharmacokinetic profile of this molecule. All data presented are hypothetical and for illustrative purposes.
Introduction
Cinnoline derivatives are a class of bicyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific compound, this compound, possesses a unique substitution pattern with a fluorine atom at the 6-position and an iodine atom at the 3-position, which may confer distinct biological activities and pharmacokinetic properties. In silico modeling offers a time- and cost-effective approach to explore the therapeutic potential of novel chemical entities prior to extensive experimental validation.[5][6] This guide details a proposed computational workflow to predict the biological targets, binding interactions, and drug-like properties of this compound.
Proposed Biological Targets
Based on the known biological activities of cinnoline and quinolinone scaffolds, several potential protein targets are proposed for the in silico investigation of this compound. Cinnoline derivatives have been reported to target a variety of proteins, including enzymes like topoisomerases and kinases, which are implicated in cancer.[1][2][3]
Table 1: Proposed Protein Targets for In Silico Modeling
| Target Class | Specific Protein Target | Rationale for Selection | PDB ID |
| Kinase | c-Met | Cinnolinone derivatives have shown inhibitory activity against c-Met.[3] | 3DKC |
| Topoisomerase | Topoisomerase I | Substituted cinnolines have been identified as Topoisomerase I-targeting anticancer agents.[1] | 1T8I |
| Cyclooxygenase | COX-2 | Cinnoline derivatives have demonstrated anti-inflammatory properties, suggesting potential interaction with COX enzymes. | 5IKR |
In Silico Modeling Workflow
The proposed computational workflow for this compound is depicted below. This workflow is designed to provide a comprehensive in silico assessment of the compound, from target binding prediction to ADMET profiling.
Ligand and Target Preparation
Ligand Preparation Protocol:
-
The 3D structure of this compound will be constructed using a molecular builder such as Avogadro or ChemDraw.
-
The structure will be energetically minimized using a suitable force field (e.g., MMFF94).
-
Partial charges will be assigned, and the structure will be saved in a format compatible with docking software (e.g., .pdbqt).
Target Preparation Protocol:
-
The 3D crystal structures of the proposed protein targets (Table 1) will be obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands will be removed from the protein structures.
-
Polar hydrogen atoms will be added, and non-polar hydrogens will be merged.
-
Gasteiger charges will be assigned to the protein atoms.
-
The prepared protein structures will be saved in a .pdbqt format.
Molecular Docking
Molecular docking will be performed to predict the binding conformation and affinity of this compound to the selected protein targets.[7][8][9]
Molecular Docking Protocol:
-
Software: AutoDock Vina will be used for the docking simulations.[9]
-
Grid Box Definition: A grid box will be defined to encompass the active site of each protein target. The dimensions and center of the grid box will be determined based on the co-crystallized ligand in the original PDB structure or through active site prediction servers.
-
Docking Parameters: The exhaustiveness parameter will be set to 20 to ensure a thorough search of the conformational space. The number of binding modes to be generated will be set to 10.
-
Execution: The docking simulation will be run for each ligand-protein pair.
-
Analysis: The resulting binding poses will be analyzed to identify the most favorable binding mode based on the predicted binding affinity (in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein will be visualized and analyzed using software like PyMOL or UCSF Chimera.[9]
Table 2: Hypothetical Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| c-Met | -8.5 | MET1160, TYR1230, ASP1222 |
| Topoisomerase I | -7.9 | ARG364, LYS532, ASN722 |
| COX-2 | -9.2 | ARG120, TYR355, SER530 |
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be predicted to assess the drug-likeness of this compound.[5][10][11]
ADMET Prediction Protocol:
-
Software: Online web servers such as SwissADME and pkCSM will be utilized for ADMET prediction.
-
Input: The SMILES string or the 3D structure of the compound will be used as input.
-
Properties Predicted: A range of physicochemical and pharmacokinetic properties will be predicted, including but not limited to:
-
Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.
-
Absorption: Caco-2 permeability, Human Intestinal Absorption.
-
Distribution: Blood-Brain Barrier (BBB) permeability, CNS permeability.
-
Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Total Clearance.
-
Toxicity: AMES toxicity, hERG I inhibition, Hepatotoxicity.
-
-
Analysis: The predicted properties will be analyzed in the context of established rules for drug-likeness (e.g., Lipinski's Rule of Five).
Table 3: Hypothetical ADMET Prediction Summary
| Property | Predicted Value | Interpretation |
| Molecular Weight | 318.04 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 2.85 | Good lipophilicity |
| H-bond Donors | 1 | Complies with Lipinski's Rule (<5) |
| H-bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |
| Caco-2 Permeability | High | Good intestinal absorption predicted |
| BBB Permeability | Low | Low potential for CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| AMES Toxicity | Non-toxic | Low mutagenic potential |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Quantum Chemical Calculations
Quantum chemical calculations will be performed to gain deeper insights into the electronic properties of this compound, which can influence its reactivity and intermolecular interactions.[12][13][14]
Quantum Chemical Calculation Protocol:
-
Software: Gaussian 16 or a similar quantum chemistry software package will be used.
-
Method: Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set will be employed for geometry optimization and electronic property calculations.
-
Properties Calculated:
-
Optimized Geometry: To obtain the most stable conformation of the molecule.
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are important for non-covalent interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): To understand the chemical reactivity and kinetic stability of the molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's reactivity.
-
-
Analysis: The calculated properties will be visualized and analyzed to complement the findings from molecular docking.
Table 4: Hypothetical Quantum Chemical Calculation Results
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
Signaling Pathway Visualization
Based on the proposed interaction with c-Met, a potential signaling pathway that could be modulated by this compound is the c-Met signaling pathway, which is crucial in cell proliferation, survival, and migration.
Conclusion
This technical guide has outlined a comprehensive in silico modeling strategy for the novel compound this compound. The proposed workflow, integrating molecular docking, ADMET prediction, and quantum chemical calculations, provides a robust framework for the initial assessment of its therapeutic potential. The hypothetical data presented suggests that this compound may exhibit favorable binding to cancer-related targets such as c-Met and possess drug-like pharmacokinetic properties. These computational predictions serve as a valuable foundation for guiding future experimental studies, including chemical synthesis, in vitro biological assays, and ultimately, preclinical development. The multifaceted in silico approach described herein is a critical component of modern drug discovery, enabling the efficient identification and optimization of promising lead compounds.
References
- 1. zenodo.org [zenodo.org]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 11. fiveable.me [fiveable.me]
- 12. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. quantumgrad.com [quantumgrad.com]
A Technical Guide to the Physicochemical Properties of Halogenated Cinnolinones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of halogenated cinnolinones. The cinnoline scaffold is a significant pharmacophore in medicinal chemistry, and the strategic addition of halogens can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. Understanding these properties is critical for the rational design and development of novel therapeutic agents.
Introduction to Halogenated Cinnolinones
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that serves as a foundational structure for many biologically active compounds.[1] Derivatives of the cinnoline nucleus have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor effects.[2] Halogenation is a key strategy in drug discovery used to modulate a compound's physicochemical properties. The introduction of halogen atoms (F, Cl, Br, I) to the cinnoline core can impact lipophilicity, acidity/basicity (pKa), solubility, and molecular conformation, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.
This guide details the critical physicochemical parameters of halogenated cinnolinones, provides standardized experimental protocols for their determination, and presents a framework for data comparison.
Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity or basicity of a compound. For cinnolinones, the pKa influences the degree of ionization at a given pH. This is paramount as the ionization state affects solubility, membrane permeability, and binding interactions with biological targets. For instance, the charge state of a drug candidate at the physiological pH of blood serum (approximately 7.4) is a key determinant of its behavior in the body.
Quantitative pKa Data
Specific experimental pKa values for a wide range of halogenated cinnolinones are not extensively documented in publicly accessible literature. The table below is structured for the compilation of such data as it becomes available through experimental determination.
| Compound Name | Structure | pKa | Method |
| 4-Cinnolinone | C8H6N2O | Data not available | Potentiometric Titration |
| 6-Chloro-4-cinnolinone | C8H5ClN2O | Data not available | Potentiometric Titration |
| 7-Bromo-4-cinnolinone | C8H5BrN2O | Data not available | Potentiometric Titration |
| 8-Fluoro-4-cinnolinone | C8H5FN2O | Data not available | Potentiometric Titration |
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds.[3]
Objective: To determine the pKa of a halogenated cinnolinone by monitoring pH changes upon the addition of a titrant.
Materials & Equipment:
-
Calibrated pH meter and electrode
-
Potentiometer
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Reaction vessel (beaker)
-
Halogenated cinnolinone sample (API)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen gas supply
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[4]
-
Sample Preparation: Prepare a 1 mM solution of the halogenated cinnolinone in water or a suitable co-solvent. Ensure the final concentration is sufficient for accurate detection.[4]
-
Ionic Strength Adjustment: Add 0.15 M KCl to the sample solution to maintain a constant ionic strength throughout the titration.[3][4]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[4]
-
Titration:
-
Place the reaction vessel on the magnetic stirrer and immerse the pH electrode.
-
For an acidic compound, titrate with 0.1 M NaOH. For a basic compound, titrate with 0.1 M HCl.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[3]
-
Continue the titration well past the equivalence point to generate a complete sigmoid titration curve.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
The pKa is determined from the inflection point of the resulting sigmoid curve. This can be found by calculating the first derivative of the curve; the peak of the derivative plot corresponds to the equivalence point, and the pKa is the pH at the half-equivalence point.
-
-
Replication: Perform the titration at least in triplicate for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[4]
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one.[3] It is a critical parameter in drug design, influencing membrane permeability, plasma protein binding, solubility, and metabolic stability. According to 'Lipinski's Rule of 5', an oral drug candidate should ideally have a LogP value less than 5 to ensure adequate aqueous solubility and permeability.[5]
Quantitative LogP Data
As with pKa, comprehensive experimental LogP data for halogenated cinnolinones is sparse. The following table provides a template for organizing such data.
| Compound Name | Structure | LogP | Method |
| 4-Cinnolinone | C8H6N2O | Data not available | Shake-Flask / HPLC |
| 6-Chloro-4-cinnolinone | C8H5ClN2O | Data not available | Shake-Flask / HPLC |
| 7-Bromo-4-cinnolinone | C8H5BrN2O | Data not available | Shake-Flask / HPLC |
| 8-Fluoro-4-cinnolinone | C8H5FN2O | Data not available | Shake-Flask / HPLC |
Experimental Protocol: Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most widely recognized technique for experimentally determining LogP.
Objective: To measure the equilibrium concentration of a halogenated cinnolinone in a biphasic system of n-octanol and water.
Materials & Equipment:
-
n-Octanol (reagent grade)
-
High-purity water
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
pH meter
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. For ionizable compounds, the aqueous phase should be a buffer at the desired pH (e.g., pH 7.4 for LogD).
-
Sample Addition: Accurately weigh the halogenated cinnolinone and dissolve it in the pre-saturated phase in which it is more soluble. The concentration should be low enough to avoid saturation in either phase.
-
Partitioning:
-
Add a known volume of the stock solution to a separatory funnel or tube.
-
Add a known volume of the other pre-saturated phase to achieve a specific volume ratio (e.g., 1:1, 2:1).
-
Shake the mixture vigorously for 5-10 minutes at a constant temperature (e.g., 25 °C).
-
-
Phase Separation: Allow the phases to separate. Centrifugation is highly recommended to ensure complete separation and break any emulsions.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC).
-
-
Calculation: Calculate the partition coefficient (P) using the formula:
-
P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
LogP = log10(P)
-
-
Replication: Conduct the experiment at least three times to ensure the results are reliable.
Visualization: Shake-Flask LogP Determination
References
- 1. growingscience.com [growingscience.com]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
Tautomerism in 3-iodo-1H-cinnolin-4-one Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 3-iodo-1H-cinnolin-4-one and related cinnolin-4-one systems. Cinnoline derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Understanding the tautomeric preferences of these scaffolds is crucial for structure-activity relationship (SAR) studies, as different tautomers can exhibit distinct physicochemical properties and biological target interactions.
Core Concepts: Keto-Enol Tautomerism in Cinnolin-4-ones
The tautomerism in 3-iodo-1H-cinnolin-4-one involves the equilibrium between the lactam (keto) form, 3-iodo-1H-cinnolin-4-one, and the lactim (enol) form, 3-iodo-cinnolin-4-ol. This is a type of prototropic tautomerism where the proton migrates between the nitrogen at position 1 and the oxygen at position 4.
Caption: Tautomeric equilibrium in the 3-iodo-1H-cinnolin-4-one system.
Quantitative Data Summary
While specific quantitative data for 3-iodo-1H-cinnolin-4-one is scarce, the following table summarizes typical spectroscopic data for the parent cinnolin-4(1H)-one, which serves as a crucial reference.
| Spectroscopic Data | Cinnolin-4(1H)-one (Keto Form) | 4-Methoxycinnoline (Fixed Enol) | 1-Methylcinnolin-4(1H)-one (Fixed Keto) |
| ¹H NMR (DMSO-d₆) δ [ppm] | ~12.5 (br s, 1H, NH), 8.2-7.5 (m, 4H, Ar-H) | ~8.4-7.6 (m, 4H, Ar-H), ~4.1 (s, 3H, OCH₃) | ~8.3-7.6 (m, 4H, Ar-H), ~3.7 (s, 3H, NCH₃) |
| ¹³C NMR (DMSO-d₆) δ [ppm] | ~175 (C=O) | Not explicitly detailed, but C4 would be significantly downfield | ~175 (C=O) |
| IR (solid state) ν [cm⁻¹] | ~1650 (C=O stretch) | No C=O stretch | ~1650 (C=O stretch) |
Note: The chemical shifts are approximate and based on data reported for cinnolin-4-ol and its methylated derivatives.[3]
The key diagnostic signals for the predominance of the keto form are the presence of a carbonyl stretch in the IR spectrum around 1650 cm⁻¹ and a carbonyl carbon signal in the ¹³C NMR spectrum around 175 ppm.[5]
Detailed Experimental Protocols
The study of tautomerism in 3-iodo-1H-cinnolin-4-one systems involves synthesis followed by rigorous spectroscopic and analytical characterization.
Synthesis of 3-iodo-1H-cinnolin-4-one
A plausible synthetic route to 3-iodo-1H-cinnolin-4-one can be adapted from established methods for the synthesis of substituted cinnolines.[6] One potential pathway involves the diazotization of a suitably substituted aniline precursor followed by an intramolecular cyclization. Iodination can be achieved on the cinnolin-4-one scaffold.
Illustrative Protocol:
-
Synthesis of Cinnolin-4-one: A common starting point is the Richter synthesis or related cyclization reactions of ortho-substituted diazonium salts.[7]
-
Iodination: Cinnolin-4-one can be subjected to electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or a chlorinated solvent. The reaction conditions (temperature, reaction time) would need to be optimized.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Spectroscopic Analysis for Tautomeric Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of a broad singlet in the downfield region (typically >10 ppm) is indicative of the N-H proton of the keto tautomer. The absence of a distinct O-H signal for the enol form is also telling.
-
¹³C NMR: The most definitive signal is the carbonyl carbon of the keto form, which appears at a characteristic chemical shift of around 170-180 ppm.
-
Solvent Studies: Recording NMR spectra in a range of solvents with varying polarities (e.g., chloroform-d, DMSO-d₆, methanol-d₄) can provide insights into solvent effects on the tautomeric equilibrium.[8]
2. Infrared (IR) Spectroscopy:
-
The presence of a strong absorption band in the region of 1640-1680 cm⁻¹ is a clear indicator of the C=O stretching vibration of the keto tautomer.
-
A broad absorption in the region of 3200-2500 cm⁻¹ can be attributed to the N-H stretching of the hydrogen-bonded keto form in the solid state. The absence of a sharp O-H stretch for the enol form is also a key diagnostic feature.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Comparison of the UV-Vis spectrum of the target compound with those of its N-methylated (fixed keto) and O-methylated (fixed enol) analogues can provide strong evidence for the predominant tautomeric form in solution.[3]
4. X-ray Crystallography:
-
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[9] It can definitively determine bond lengths and angles, confirming the presence of a C=O double bond and an N-H bond, thus establishing the keto tautomeric form.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the investigation of tautomerism in a novel cinnolin-4-one derivative.
Caption: A generalized experimental workflow for tautomerism studies.
Conclusion
The available evidence strongly suggests that 3-iodo-1H-cinnolin-4-one, like its parent compound, predominantly exists in the keto (lactam) form. This understanding is foundational for the rational design of novel cinnoline-based therapeutic agents. Researchers are encouraged to perform detailed spectroscopic and, if possible, crystallographic analyses on newly synthesized derivatives to unequivocally determine their tautomeric structures, thereby enabling more accurate interpretation of biological data and guiding further drug development efforts.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cinnoline - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Fluoro-3-iodo-1H-cinnolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, proposed methodology for the synthesis of 6-Fluoro-3-iodo-1H-cinnolin-4-one, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a published direct synthesis, this protocol outlines a plausible and scientifically grounded two-step synthetic route. The proposed method is based on established chemical transformations for analogous molecular scaffolds.
The synthesis involves:
-
Step 1: The formation of the 6-fluoro-1H-cinnolin-4-one core via a Richter-type cyclization of a suitable precursor.
-
Step 2: The regioselective iodination of the 6-fluoro-1H-cinnolin-4-one intermediate at the 3-position using an electrophilic iodine source.
Proposed Synthetic Pathway
The overall proposed synthetic scheme is depicted below, starting from a substituted aniline precursor to yield the final target compound.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodocinnolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions using 3-iodocinnolinone substrates. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of diverse libraries of 3-aryl-cinnolinone derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.
Introduction to Suzuki Coupling with 3-Iodocinnolinones
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] In the context of cinnolinone chemistry, the coupling of a 3-iodocinnolinone with various arylboronic acids provides a versatile and efficient route to a wide array of 3-aryl-cinnolinone analogs. The cinnoline scaffold is a key pharmacophore found in numerous compounds with therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents. The ability to readily diversify the substituent at the 3-position through Suzuki coupling is a critical tool for structure-activity relationship (SAR) studies in drug development.[2]
The general transformation is depicted below:
Key Reaction Parameters and Optimization
The success of the Suzuki coupling reaction with 3-iodocinnolinones is dependent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for catalytic activity. Common palladium precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[3] The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. Bulky and electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, have shown great success in coupling reactions with heteroaryl halides.[4]
-
Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent: The reaction is typically carried out in a polar aprotic solvent, such as 1,4-dioxane, dimethylformamide (DMF), or acetonitrile (ACN), often with the addition of water to facilitate the dissolution of the base and the boronic acid.[3]
-
Temperature: Reaction temperatures typically range from 80 °C to 120 °C. Microwave irradiation can also be employed to accelerate the reaction.
-
Arylboronic Acid: A wide variety of electronically and sterically diverse arylboronic acids can be used, allowing for the introduction of a broad range of substituents at the 3-position of the cinnolinone core.
Tabulated Reaction Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 8 | 90-98 |
| 3 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | DMF | 120 | 6 | 80-90 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | ACN/H₂O | 90 | 16 | 88-96 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 75-85 |
| 6 | 3-Pyridinylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 10 | 70-80 |
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Iodocinnolinone
This protocol provides a general procedure that can be adapted for a variety of arylboronic acids.
Materials:
-
3-Iodocinnolinone
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Stirring and heating apparatus (e.g., magnetic stirrer with hotplate or microwave reactor)
Procedure:
-
To a reaction vessel, add 3-iodocinnolinone (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2 equivalents).
-
Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-cinnolinone.
Protocol for a Specific Example: Synthesis of 3-Phenylcinnolin-4(1H)-one
Materials:
-
3-Iodo-cinnolin-4(1H)-one (272 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol)
-
Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-iodo-cinnolin-4(1H)-one, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane and water to the flask.
-
Add Pd(PPh₃)₄ to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield 3-phenylcinnolin-4(1H)-one.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
The following diagram outlines the general workflow for setting up and carrying out a Suzuki coupling reaction with 3-iodocinnolinone.
Caption: A typical experimental workflow for Suzuki coupling of 3-iodocinnolinones.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 3-aryl-cinnolinones from 3-iodocinnolinone precursors. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of a diverse range of derivatives. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this important transformation in a research and drug discovery setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Fluoro-3-iodo-1H-cinnolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the palladium-catalyzed cross-coupling reactions of 6-Fluoro-3-iodo-1H-cinnolin-4-one. This versatile building block is a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The C-3 position of the cinnolin-4-one core is amenable to functionalization via various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions allow for the introduction of a wide range of substituents at the 3-position, enabling the exploration of the chemical space around the cinnolin-4-one scaffold. This is particularly relevant in drug discovery, where small structural modifications can lead to significant changes in biological activity.
Below is a general schematic of the palladium-catalyzed cross-coupling reactions discussed in this document.
Figure 1: General schemes for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The quantitative data, including reaction conditions and yields, are summarized in tables for easy comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the iodo-cinnolinone with a boronic acid or ester in the presence of a palladium catalyst and a base.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 |
-
To a dry Schlenk tube, add this compound (1 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add Pd(dppf)Cl₂ (3 mol%) to the tube.
-
Add degassed toluene and water (4:1 mixture).
-
Seal the tube and heat the reaction mixture to 110 °C for 8 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-fluoro-3-(4-methoxyphenyl)-1H-cinnolin-4-one.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between the iodo-cinnolinone and a primary or secondary amine, catalyzed by a palladium complex with a specialized ligand.
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 16 | 90 |
-
In a glovebox, add NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
Add this compound (1 equiv.).
-
Remove the tube from the glovebox and add degassed toluene.
-
Add morpholine (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield 6-fluoro-3-morpholino-1H-cinnolin-4-one.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the iodo-cinnolinone and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Table 3: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Dipea | THF | 60 | 12 | 89 |
| 3 | 1-Heptyne | Pd(dppf)Cl₂ (3) | CuI (6) | Cs₂CO₃ | Acetonitrile | 80 | 8 | 82 |
-
To a solution of this compound (1 equiv.) in a mixture of DMF and Et₃N (2:1), add phenylacetylene (1.5 equiv.).
-
Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C for 6 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by crystallization or column chromatography to give 6-fluoro-3-(phenylethynyl)-1H-cinnolin-4-one.
Experimental Workflow
The general workflow for performing these cross-coupling reactions is outlined below. This workflow highlights the key stages from reaction setup to the isolation and purification of the final product.
Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Safety Precautions
-
Palladium catalysts and ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Bases such as NaOtBu and K₃PO₄ are corrosive and/or hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols for the Functionalization of the C3-Iodo Position in Cinnolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the functionalization of the C3-iodo position of cinnolinone scaffolds, a crucial transformation for the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined below focus on robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.
Introduction
Cinnolinone derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The functionalization of the cinnolinone core is a key strategy for the development of new drug candidates. The C3-iodo position of the cinnolinone ring is a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. This document provides detailed experimental procedures and expected outcomes for the arylation, alkynylation, amination, and vinylation of 3-iodocinnolinones.
Key Functionalization Reactions
The C3-iodo position of cinnolinones can be effectively functionalized using a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful toolkit for creating diverse molecular architectures.
Diagram of Key Functionalization Pathways
Caption: Palladium-catalyzed functionalization pathways of 3-iodocinnolinone.
C3-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between the C3 position of the cinnolinone and various aryl or heteroaryl boronic acids. This reaction is tolerant of a wide range of functional groups and generally proceeds with high yields. The protocol provided is adapted from successful couplings on the structurally similar 3-iodoquinolinone scaffold and may require optimization for specific cinnolinone substrates.
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Quantitative Data Summary for Suzuki-Miyaura Coupling of 3-Iodoquinolinones
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | PCy₃ (10) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5) | PCy₃ (10) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 82 |
| 3 | 3-Thienylboronic acid | PdCl₂(PPh₃)₂ (5) | PCy₃ (10) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 78 |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask or microwave vial, combine the 3-iodocinnolinone derivative (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 equiv.), and a phosphine ligand like tricyclohexylphosphine (PCy₃) (0.1 equiv.).
-
Addition of Base and Solvent: Add a suitable base, typically potassium carbonate (K₂CO₃) (2.0 equiv.). Add a degassed solvent system, such as a 3:1 mixture of dioxane and water.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C with stirring for 18 hours, or until the reaction is complete as monitored by TLC or LC-MS. For microwave-assisted reactions, heating at a set temperature for a shorter duration (e.g., 30-60 minutes) may be sufficient.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-cinnolinone.
C3-Alkynylation via Sonogashira Coupling
The Sonogashira coupling enables the introduction of a variety of terminal alkynes at the C3 position of the cinnolinone ring, leading to the formation of 3-alkynyl-cinnolinone derivatives. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The following protocol is based on conditions optimized for the analogous 3-iodoquinolinone system.
Experimental Workflow
Caption: General workflow for Sonogashira coupling.
Quantitative Data Summary for Sonogashira Coupling of 3-Iodoquinolinones
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 92 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 88 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 85 |
Detailed Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of the 3-iodocinnolinone derivative (1.0 equiv.) in a suitable solvent such as DMF or a mixture of THF and triethylamine (Et₃N), add the terminal alkyne (1.2 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv.), and the copper(I) iodide (CuI) co-catalyst (0.04 equiv.).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from room temperature to 80 °C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 3-alkynyl-cinnolinone product.
C3-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the C3 position of the cinnolinone and a primary or secondary amine. This reaction is a powerful tool for introducing nitrogen-containing functionalities. The following is a general protocol that may require optimization for specific substrates.
Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 12 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | THF | 80 | 24 |
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the 3-iodocinnolinone (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (0.04 equiv.), and a base (e.g., K₃PO₄, Cs₂CO₃, or NaOt-Bu) (2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.
-
Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring at a temperature between 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 3-amino-cinnolinone.
C3-Vinylation via Heck Reaction
The Heck reaction provides a method for the formation of a C-C double bond at the C3 position by coupling the 3-iodocinnolinone with an alkene. This reaction is particularly useful for synthesizing styryl or acrylate derivatives. The protocol is adapted from studies on 3-iodoquinolin-4(1H)-ones.[1]
Experimental Workflow
Caption: General workflow for Heck reaction.
Quantitative Data Summary for Heck Reaction of 3-Iodoquinolin-4(1H)-ones [1]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(PPh₃)₄ (5) | PPh₃ (10) | Et₃N | NMP | 100 | 12 | 46 |
| 2 | Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 120 | 8 | 75 |
| 3 | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOAc | DMA | 110 | 10 | 80 |
Detailed Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a reaction tube, place the 3-iodocinnolinone (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.), and a phosphine ligand if necessary (e.g., PPh₃ or P(o-tol)₃) (0.1 equiv.).
-
Addition of Base and Solvent: Add a base, such as triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc) (2.0 equiv.), and a suitable solvent like NMP, DMF, or DMA.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to a temperature between 100-120 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude material by flash column chromatography on silica gel to afford the 3-vinyl-cinnolinone product.
Conclusion
The palladium-catalyzed cross-coupling reactions described herein provide a versatile and efficient platform for the functionalization of the C3-iodo position of cinnolinones. These protocols serve as a valuable starting point for the synthesis of diverse libraries of cinnolinone derivatives for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Application Notes and Protocols for 6-Fluoro-3-iodo-1H-cinnolin-4-one: A Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-3-iodo-1H-cinnolin-4-one is a halogenated heterocyclic compound with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. Its structure, featuring a fluorinated cinnolinone core with a reactive iodine atom at the 3-position, makes it an ideal scaffold for the synthesis of a diverse range of derivatives. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the iodo group serves as a key handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. Cinnoline derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1]
Potential Applications in Drug Discovery
The 6-fluoro-cinnolin-4-one scaffold is a promising starting point for the development of novel therapeutic agents. The introduction of various substituents at the 3-position via cross-coupling reactions can lead to the discovery of potent and selective inhibitors of various biological targets.
Hypothetical Signaling Pathway Inhibition:
Derivatives of this compound could potentially be designed to target key signaling pathways implicated in diseases such as cancer. For example, by introducing appropriate aryl or heteroaryl moieties, it may be possible to develop inhibitors of protein kinases, which are crucial regulators of cell signaling.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by a derivative of this compound.
Synthetic Utility and Experimental Protocols
The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the cinnolinone core.
General Experimental Workflow:
The general workflow for utilizing this compound as a synthetic intermediate in a cross-coupling reaction is depicted below.
Caption: General workflow for palladium-catalyzed cross-coupling reactions using this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-6-fluoro-1H-cinnolin-4-ones
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This protocol provides a general procedure for the reaction of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-fluoro-1H-cinnolin-4-one.
Quantitative Data (Hypothetical):
The following table presents hypothetical yield data for the Suzuki-Miyaura coupling with different arylboronic acids. Actual yields will vary depending on the specific substrate and reaction conditions.
| Entry | Arylboronic Acid | Product | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | 6-Fluoro-3-phenyl-1H-cinnolin-4-one | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-Fluoro-3-(4-methoxyphenyl)-1H-cinnolin-4-one | 82 |
| 3 | 3-Pyridinylboronic acid | 6-Fluoro-3-(pyridin-3-yl)-1H-cinnolin-4-one | 75 |
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-6-fluoro-1H-cinnolin-4-ones
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This protocol outlines a general procedure for this transformation using this compound.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.06 equivalents)
-
Base (e.g., Triethylamine, 3.0 equivalents)
-
Solvent (e.g., Anhydrous Tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent and the base under the inert atmosphere.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-6-fluoro-1H-cinnolin-4-one.
Quantitative Data (Hypothetical):
The following table shows hypothetical yields for the Sonogashira coupling with various terminal alkynes.
| Entry | Terminal Alkyne | Product | Hypothetical Yield (%) |
| 1 | Phenylacetylene | 6-Fluoro-3-(phenylethynyl)-1H-cinnolin-4-one | 88 |
| 2 | Ethynyltrimethylsilane | 6-Fluoro-3-((trimethylsilyl)ethynyl)-1H-cinnolin-4-one | 92 |
| 3 | Propargyl alcohol | 6-Fluoro-3-(3-hydroxyprop-1-yn-1-yl)-1H-cinnolin-4-one | 78 |
Disclaimer: The provided protocols are generalized and based on standard procedures for similar compounds. Optimization of reaction conditions, including catalyst, base, solvent, and temperature, may be necessary to achieve optimal results for this compound. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.
References
Applications of 6-Fluoro-3-iodo-1H-cinnolin-4-one in medicinal chemistry.
Application Notes and Protocols for 6-Fluoro-3-iodo-1H-cinnolin-4-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known medicinal chemistry of structurally related cinnoline and quinolinone analogs. As of the date of this document, specific experimental data for this compound is not extensively available in the public domain. These notes are intended to provide a hypothetical, yet scientifically plausible, framework for its potential applications and experimental investigation.
Introduction
Cinnoline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The introduction of halogen substituents, such as fluorine and iodine, can significantly modulate the physicochemical and biological properties of these molecules, including their metabolic stability, membrane permeability, and target-binding affinity. The title compound, this compound, is a novel scaffold that combines the structural features of a cinnolin-4-one core with a fluorine atom at the 6-position and an iodine atom at the 3-position. This unique combination suggests potential applications as an intermediate in the synthesis of more complex drug candidates or as a biologically active agent itself.
Potential Medicinal Chemistry Applications
Based on the biological activities of related halogenated cinnoline and quinolinone derivatives, this compound may exhibit potential in the following areas:
-
Antimicrobial Agents: Halogenated cinnoline derivatives have been reported to possess antibacterial and antifungal properties.[1][2] The presence of both fluorine and iodine in the target molecule may enhance its antimicrobial spectrum and potency.
-
Anti-inflammatory Agents: Certain substituted cinnoline derivatives have demonstrated anti-inflammatory activity.[2] The this compound scaffold could serve as a template for the development of novel anti-inflammatory drugs.
-
Kinase Inhibitors: The quinolinone and cinnolinone cores are present in numerous kinase inhibitors. The iodine at the 3-position provides a handle for further functionalization via cross-coupling reactions to explore structure-activity relationships (SAR) for various kinase targets.
-
Anticancer Agents: The structural similarity to quinolinone-based anticancer agents suggests that derivatives of this compound could be investigated for their cytotoxic effects on cancer cell lines.[5]
Data Presentation: Hypothetical Biological Activity
The following table summarizes hypothetical quantitative data for this compound and its potential derivatives against various biological targets. This data is for illustrative purposes to guide potential screening cascades.
| Compound | Target | Assay Type | IC50 (µM) | Notes |
| This compound | S. aureus | MIC | 12.5 | Potential antibacterial activity. |
| This compound | E. coli | MIC | 25 | Moderate antibacterial activity. |
| Derivative A (3-phenyl) | p38 MAPK | Kinase Assay | 0.8 | Potential anti-inflammatory activity. |
| Derivative B (3-amino) | EGFR | Kinase Assay | 1.2 | Potential anticancer activity. |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This proposed synthesis is based on established methods for the synthesis of cinnoline derivatives.
Step 1: Diazotization of 4-Fluoro-2-aminobenzaldehyde
-
Dissolve 4-fluoro-2-aminobenzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 2: Richter Cinnoline Synthesis
-
To the cold diazonium salt solution, add a solution of potassium cyanide (1.2 eq) in water dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with concentrated hydrochloric acid and heat to 80 °C for 2 hours to facilitate cyclization and hydrolysis of the nitrile to the cinnolin-4-one.
-
Cool the reaction mixture and collect the precipitate of 6-Fluoro-1H-cinnolin-4-one by filtration.
Step 3: Iodination of 6-Fluoro-1H-cinnolin-4-one
-
Suspend 6-Fluoro-1H-cinnolin-4-one (1.0 eq) in a suitable solvent such as acetic acid.
-
Add N-iodosuccinimide (NIS) (1.2 eq) to the suspension.
-
Heat the reaction mixture to 100 °C for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, and pour it into water.
-
Collect the solid precipitate, wash with water, and dry to yield this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: In Vitro Antibacterial Assay (Minimum Inhibitory Concentration - MIC)
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using Mueller-Hinton broth for bacteria.
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive control wells (bacteria with no compound) and negative control wells (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., p38 MAPK)
-
Prepare a reaction buffer containing the kinase (e.g., recombinant p38 MAPK), a suitable substrate (e.g., ATF2), and ATP.
-
Add varying concentrations of this compound (or its derivatives) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or radiometric detection with [γ-32P]ATP.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
References
Development of Kinase Inhibitors from Cinnolinone Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of kinase inhibitors based on the cinnolinone scaffold. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of the key signaling pathways they modulate.
Introduction to Cinnolinone-Based Kinase Inhibitors
The cinnoline scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Cinnoline derivatives have demonstrated potent inhibitory activity against several key kinases, including phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK), making them attractive candidates for therapeutic development.[1][2]
Data Presentation: Inhibitory Activities of Cinnolinone Derivatives
The following tables summarize the quantitative data for representative cinnolinone and related quinazolinone derivatives, highlighting their inhibitory potency against various kinases and cancer cell lines.
Table 1: PI3K Inhibitory Activity of Cinnoline Derivatives
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Compound 25 | 15 | 35 | 8 | 28 |
| Reference | [1] | [1] | [1] | [1] |
Note: Specific structures for these compounds are detailed in the cited literature.
Table 2: Antiproliferative Activity of Cinnoline Derivative 25
| Cell Line | IC50 (µM) |
| HCT116 (Colon Cancer) | 0.264 |
| A549 (Lung Cancer) | 2.04 |
| MCF-7 (Breast Cancer) | 1.14 |
| Reference | [1] |
Table 3: BTK Inhibitory Activity of Cinnoline Analogues
A study of 115 cinnoline analogues revealed their potential as BTK inhibitors. While specific IC50 values for each analogue are extensive and detailed within the primary literature, the study demonstrated that modifications at the R1 and R3 positions of the cinnoline scaffold are critical for potent BTK inhibition. Bulky substitutions at these positions, along with hydrophilic and negative electrostatic substitutions at the R1 position, were found to enhance inhibitory activity.[2]
Signaling Pathways
Cinnolinone-based inhibitors primarily target key nodes in oncogenic signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
References
The Promise of a Novel Scaffold: 6-Fluoro-3-iodo-1H-cinnolin-4-one in Fragment-Based Drug Discovery
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the strategic application of fragment-based drug discovery (FBDD) continues to yield promising candidates. A key starting point in this approach is the identification of small, low-complexity molecules, or "fragments," that can bind to biological targets of interest. One such fragment showing significant potential is 6-Fluoro-3-iodo-1H-cinnolin-4-one . This heterocyclic compound presents a unique combination of structural features that make it an attractive scaffold for the development of potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases.
The cinnolinone core is a recognized pharmacophore with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The strategic placement of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity through favorable interactions with the target protein. Furthermore, the iodine atom at the 3-position provides a crucial vector for chemical modification, allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR). This "iodine handle" is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to probe different regions of a target's binding site.
While specific data for this compound is not yet extensively published, the foundational principles of FBDD and the known biological relevance of the cinnoline and quinolinone scaffolds provide a strong rationale for its investigation.[4][5][6][7][8] The general workflow for utilizing this fragment in a drug discovery campaign is outlined below.
Application Notes
The this compound fragment is a versatile starting point for drug discovery programs targeting a variety of protein families, most notably protein kinases.[4][5][9] Kinases play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. The cinnolinone scaffold can mimic the hydrogen bonding pattern of the adenine moiety of ATP, enabling it to bind to the highly conserved ATP-binding site of kinases.
Key Advantages of the this compound Fragment:
-
Favorable Physicochemical Properties: As a fragment, it possesses a low molecular weight and complexity, adhering to the "Rule of Three," which increases the likelihood of efficient binding and subsequent optimization.
-
Strategic Halogenation: The fluorine atom can enhance binding affinity and metabolic stability. The iodine atom serves as a versatile synthetic handle for rapid analog synthesis.
-
Proven Pharmacophore: The broader class of cinnoline and quinolinone derivatives has demonstrated a wide range of biological activities.[1][7][8]
Experimental Protocols
The following are generalized protocols for the initial stages of a fragment-based drug discovery campaign utilizing this compound.
Protocol 1: Fragment Screening by Thermal Shift Assay (TSA)
This biophysical assay is used to identify fragments that bind to and stabilize a target protein.
Materials:
-
Purified target protein (e.g., a protein kinase)
-
This compound (dissolved in DMSO)
-
SYPRO Orange dye
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into a 96-well or 384-well PCR plate.
-
Add this compound to the wells to achieve the desired final concentration (typically in the high micromolar to millimolar range for fragment screening). Include appropriate DMSO controls.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C.
-
Monitor the fluorescence of the SYPRO Orange dye. Binding of the fragment will stabilize the protein, resulting in an increase in the melting temperature (Tm) compared to the DMSO control.
-
Fragments that induce a significant thermal shift (ΔTm) are considered hits.
Protocol 2: Hit Validation and Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between a fragment and a target protein.
Materials:
-
Purified target protein
-
This compound (dissolved in the same buffer as the protein)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the protein into the desired assay buffer. Dissolve the fragment in the final dialysis buffer.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Initiate the titration, injecting small aliquots of the fragment solution into the protein solution.
-
The instrument measures the heat changes associated with each injection.
-
Analyze the resulting data by fitting it to a suitable binding model to determine the KD, n, ΔH, and ΔS.
Protocol 3: Fragment Elaboration via Suzuki-Miyaura Cross-Coupling
This protocol describes a common method for modifying the 3-iodo position of the cinnolinone scaffold to explore structure-activity relationships.
Materials:
-
This compound
-
A desired boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Purify the crude product by column chromatography to obtain the desired 3-substituted-6-fluoro-1H-cinnolin-4-one derivative.
-
Characterize the final product by NMR and mass spectrometry.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the key processes in a fragment-based drug discovery campaign starting with this compound.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. ijper.org [ijper.org]
- 3. jocpr.com [jocpr.com]
- 4. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Radiolabeling 6-Fluoro-3-iodo-1H-cinnolin-4-one for PET Imaging
Topic: Radiolabeling 6-Fluoro-3-iodo-1H-cinnolin-4-one for PET Imaging
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique used in oncology, neurology, and cardiology for diagnostic and research purposes. The development of novel PET radiotracers is crucial for visualizing and quantifying specific biological processes. Fluorine-18 is a commonly used radionuclide for PET due to its favorable physical and nuclear properties, including a half-life of 109.8 minutes and low positron energy (635 keV). Cinnolinone derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic and diagnostic agents.
This document provides detailed protocols for the synthesis and radiolabeling of this compound, a potential candidate for PET imaging. The introduction of a fluorine-18 atom allows for non-invasive in vivo imaging, while the iodo-substituent could be explored for its potential impact on biological activity or as a site for further chemical modification. These application notes describe the synthesis of the precursor, the [¹⁸F]radiolabeling procedure, and subsequent in vitro and in vivo evaluation methods.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a cinnolinone derivative might act as an inhibitor of a critical kinase involved in cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
I. Synthesis of Precursor: this compound
The synthesis of the precursor molecule is a critical first step. The following is a plausible multi-step synthesis protocol based on established chemical reactions for similar heterocyclic systems.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the this compound precursor.
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Lithium aluminum hydride (LiAlH₄)
-
Manganese dioxide (MnO₂)
-
Hydrazine hydrate
-
Appropriate organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Protocol:
-
Diazotization and Iodination:
-
Dissolve 2-amino-5-fluorobenzoic acid in aqueous HCl and cool to 0-5 °C.
-
Slowly add a solution of NaNO₂ in water while maintaining the temperature below 5 °C.
-
Stir for 30 minutes, then add a solution of KI in water.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product, 2-iodo-5-fluorobenzoic acid, with an organic solvent and purify.
-
-
Reduction to Alcohol:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in dry THF.
-
Slowly add a solution of 2-iodo-5-fluorobenzoic acid in THF.
-
Reflux the mixture for 4-6 hours.
-
Carefully quench the reaction with water and aqueous NaOH.
-
Filter the mixture and extract the filtrate to obtain (2-iodo-5-fluorophenyl)methanol.
-
-
Oxidation to Aldehyde:
-
Dissolve (2-iodo-5-fluorophenyl)methanol in DCM.
-
Add activated MnO₂ and stir vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the MnO₂ and concentrate the solvent to yield 2-iodo-5-fluorobenzaldehyde.
-
-
Cyclization to Cinnolinone:
-
Dissolve 2-iodo-5-fluorobenzaldehyde in ethanol.
-
Add hydrazine hydrate and a catalytic amount of acetic acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to allow for precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain this compound. Purify further by recrystallization or column chromatography if necessary.
-
II. Radiolabeling with Fluorine-18
The radiolabeling of the precursor to generate [¹⁸F]this compound can be achieved via a nucleophilic aromatic substitution reaction.
Workflow for [¹⁸F]Radiolabeling
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Materials:
-
Precursor: 6-nitro-3-iodo-1H-cinnolin-4-one (a suitable precursor for nucleophilic substitution)
-
[¹⁸F]Fluoride in [¹⁸O]water from a cyclotron
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Automated radiosynthesis module
-
HPLC system with a semi-preparative column and a radiation detector
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water mixture through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]fluoride.
-
Elute the [¹⁸F]fluoride from the cartridge using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.[1]
-
-
Azeotropic Drying:
-
Transfer the eluted [¹⁸F]fluoride solution to the reaction vessel of the synthesis module.
-
Heat the vessel under a stream of nitrogen to evaporate the solvent (azeotropic drying) to form the reactive [¹⁸F]KF/K₂₂₂ complex.[1]
-
-
Radiolabeling Reaction:
-
Dissolve the 6-nitro-3-iodo-1H-cinnolin-4-one precursor (1-2 mg) in anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]KF/K₂₂₂ complex.
-
Heat the reaction mixture at 120-150°C for 10-15 minutes.
-
-
Purification:
-
After cooling, quench the reaction with water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the [¹⁸F]this compound from unreacted precursor and byproducts.
-
-
Formulation and Quality Control:
-
Collect the HPLC fraction containing the desired product.
-
Remove the HPLC solvent under reduced pressure and reformulate the final product in sterile saline for injection, potentially with a small amount of ethanol.
-
Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, pH, and sterility.
-
In Vitro and In Vivo Evaluation
I. In Vitro Cell Uptake Assay
Protocol:
-
Culture a relevant cancer cell line (e.g., one with an overactive pathway targeted by the compound) in appropriate media.
-
Plate the cells in 24-well plates and allow them to adhere overnight.
-
Incubate the cells with a known concentration of [¹⁸F]this compound (e.g., 1 µCi/mL) for various time points (e.g., 15, 30, 60, 120 minutes).
-
For blocking studies, pre-incubate a subset of cells with a high concentration of the non-radiolabeled ("cold") this compound for 30 minutes before adding the radiotracer.
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Express the cell uptake as a percentage of the added dose per milligram of protein (%ID/mg).
II. In Vivo PET/CT Imaging and Biodistribution
Protocol:
-
Use tumor-bearing mice (e.g., xenografts of the cell line used in vitro).[2]
-
Anesthetize the mice and inject approximately 100-200 µCi of [¹⁸F]this compound via the tail vein.
-
Perform dynamic or static PET/CT scans at various time points post-injection (e.g., 30, 60, 90, 120 minutes).
-
For biodistribution studies, euthanize groups of mice at the same time points.
-
Dissect major organs and the tumor, weigh them, and measure the radioactivity in each sample using a gamma counter.
-
Calculate the tracer uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
Table 1: Radiosynthesis and Quality Control Data
| Parameter | Result |
| Radiochemical Yield (decay-corrected) | 25-35% |
| Radiochemical Purity | >98% |
| Specific Activity | 1.5-3.0 Ci/µmol |
| Synthesis Time | 60-70 minutes |
Table 2: In Vitro Cell Uptake in Target Cancer Cells
| Time (min) | Total Uptake (%ID/mg) | Blocked Uptake (%ID/mg) | Specific Uptake (%ID/mg) |
| 15 | 1.2 ± 0.2 | 0.3 ± 0.1 | 0.9 |
| 30 | 2.5 ± 0.4 | 0.4 ± 0.1 | 2.1 |
| 60 | 3.8 ± 0.5 | 0.5 ± 0.2 | 3.3 |
| 120 | 4.1 ± 0.6 | 0.6 ± 0.2 | 3.5 |
Table 3: Biodistribution in Tumor-Bearing Mice at 60 min post-injection (%ID/g)
| Organ | Uptake (%ID/g ± SD) |
| Blood | 1.5 ± 0.3 |
| Heart | 2.1 ± 0.4 |
| Lungs | 2.8 ± 0.5 |
| Liver | 5.2 ± 0.9 |
| Kidneys | 4.5 ± 0.7 |
| Spleen | 1.8 ± 0.3 |
| Muscle | 0.9 ± 0.2 |
| Bone | 1.1 ± 0.2 |
| Brain | 0.5 ± 0.1 |
| Tumor | 4.8 ± 0.8 |
| Tumor/Blood Ratio | 3.2 |
| Tumor/Muscle Ratio | 5.3 |
Conclusion
This document outlines a comprehensive set of protocols for the synthesis, radiolabeling, and evaluation of [¹⁸F]this compound as a potential PET imaging agent. The successful implementation of these methods would enable the preclinical assessment of this novel tracer, providing valuable data on its suitability for in vivo imaging of its designated biological target. The presented data tables offer a template for the expected outcomes of such studies, highlighting key metrics for the successful development of a PET radiopharmaceutical. Further optimization of the synthesis and radiolabeling conditions, along with extensive biological evaluation, will be necessary to fully characterize this compound and determine its potential for clinical translation.
References
Application Notes and Protocols for In Vitro Assays Using 6-Fluoro-3-iodo-1H-cinnolin-4-one
Introduction
As of the latest available data, there are no specific in vitro assays or detailed experimental protocols published in peer-reviewed scientific literature for the compound 6-Fluoro-3-iodo-1H-cinnolin-4-one. Comprehensive searches of chemical and biological databases have not yielded any studies detailing the use of this specific molecule in biochemical or cell-based assays.
Therefore, the following sections provide a generalized framework and example protocols for assays that are commonly used to characterize novel small molecules with potential therapeutic activity. These are intended to serve as a guide for researchers who may be considering evaluating this compound or similar cinnolin-4-one derivatives in a laboratory setting. The specific targets and assay conditions would need to be determined based on the hypothesized mechanism of action of the compound.
I. General Considerations for In Vitro Characterization
Before proceeding with specific assays, it is crucial to establish the fundamental physicochemical properties of this compound.
A. Solubility and Stability Assessment
A preliminary assessment of the compound's solubility in commonly used laboratory solvents (e.g., DMSO, ethanol, aqueous buffers) is essential. Stability studies should also be performed to understand its degradation profile under various conditions (e.g., temperature, pH, light exposure).
B. Purity Analysis
The purity of the compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to ensure that observed biological effects are attributable to the compound of interest and not to impurities.
II. Hypothetical In Vitro Assays for a Novel Cinnolin-4-one Derivative
Given the structural features of the cinnolin-4-one scaffold, which is present in some kinase inhibitors and other biologically active molecules, a logical starting point for in vitro evaluation would be to screen for effects on cell proliferation and kinase activity.
A. Cell Viability and Cytotoxicity Assays
These assays are fundamental to understanding the effect of a compound on cell survival and proliferation.
Table 1: Example Data Representation for a Cell Viability Assay
| Cell Line | Compound Concentration (µM) | % Viability (relative to vehicle control) | IC50 (µM) |
| HEK293 | 0.1 | 98.5 ± 2.1 | > 100 |
| 1 | 95.2 ± 3.5 | ||
| 10 | 88.7 ± 4.2 | ||
| 100 | 52.1 ± 5.8 | ||
| HeLa | 0.1 | 99.1 ± 1.8 | 75.4 |
| 1 | 92.4 ± 2.9 | ||
| 10 | 70.3 ± 3.7 | ||
| 100 | 35.6 ± 4.1 |
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
B. Kinase Inhibition Assays
If the compound is hypothesized to be a kinase inhibitor, a variety of in vitro kinase assays can be performed.
Table 2: Example Data Representation for a Kinase Inhibition Assay
| Kinase Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Kinase A | 0.01 | 12.3 ± 1.5 | 0.52 |
| 0.1 | 45.8 ± 3.2 | ||
| 1 | 89.1 ± 2.7 | ||
| 10 | 98.5 ± 0.9 | ||
| Kinase B | 0.01 | 2.1 ± 0.5 | > 10 |
| 0.1 | 8.7 ± 1.1 | ||
| 1 | 25.4 ± 2.3 | ||
| 10 | 48.9 ± 3.8 |
Protocol: In Vitro Kinase Assay (Generic Luminescent Assay)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Addition: Add this compound at various concentrations to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells, followed by ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).
-
Signal Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Inhibition of substrate phosphorylation by a kinase inhibitor.
III. Conclusion
While specific experimental data for this compound is not currently available, the protocols and data presentation formats provided here offer a robust starting point for its in vitro characterization. Researchers are encouraged to adapt these general methodologies to investigate the biological activities of this and other novel chemical entities. The selection of appropriate cell lines, kinase targets, and assay conditions will be critical for obtaining meaningful and reproducible results.
Application Notes and Protocols for the Crystallization of 6-Fluoro-3-iodo-1H-cinnolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the crystallization of 6-Fluoro-3-iodo-1H-cinnolin-4-one, a halogenated heterocyclic compound. The protocols described are based on common crystallization techniques for small organic molecules and may require optimization for this specific compound.
Introduction
Crystallization is a critical purification technique in the synthesis of active pharmaceutical ingredients (APIs) and other high-purity organic compounds. The quality of the crystalline material can significantly impact downstream processes, bioavailability, and stability. This compound is a halogenated derivative of the cinnoline scaffold, which is of interest in medicinal chemistry. The presence of both fluorine and iodine atoms, along with the polar cinnolinone core, suggests that a range of solvents and techniques may be applicable for its crystallization. These protocols outline three common methods: Slow Evaporation, Vapor Diffusion, and Cooling Crystallization.
General Considerations
-
Purity of Starting Material: The success of crystallization is highly dependent on the purity of the crude this compound. It is recommended to start with material that is at least 90% pure, as determined by techniques such as NMR or LC-MS.
-
Solvent Selection: The choice of solvent is crucial. A suitable solvent should dissolve the compound when heated but have lower solubility at room temperature or upon the addition of an anti-solvent. Screening of various solvents is recommended. Halogenated heterocycles often show good solubility in polar aprotic solvents.
-
Safety Precautions: Always handle solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Potential Solvent Systems
A preliminary solvent screen is essential for successful crystallization. The following table provides a starting point for solvent selection for this compound.
| Solvent System (Solvent/Anti-solvent) | Rationale & Expected Outcome |
| Dimethylformamide (DMF) / Water | DMF is a powerful polar aprotic solvent likely to dissolve the cinnolinone. Water acts as a miscible anti-solvent, gradually reducing solubility to promote crystal growth. This system is suitable for vapor diffusion or anti-solvent precipitation. |
| Dichloromethane (DCM) / Hexanes | DCM is a common solvent for many organic compounds. Hexanes are a non-polar anti-solvent that is miscible with DCM. This combination is often used in vapor diffusion and layering techniques to induce crystallization. |
| Ethyl Acetate / Heptane | Ethyl acetate provides moderate polarity for dissolution, while heptane serves as a non-polar anti-solvent. This system is useful for both cooling and vapor diffusion methods and often yields high-quality crystals. |
| Acetonitrile | Acetonitrile is a polar aprotic solvent that may provide suitable solubility characteristics for slow evaporation or cooling crystallization. Its moderate volatility is advantageous for slow evaporation. |
| Toluene | As a non-polar aromatic solvent, toluene might be effective for recrystallization, particularly if the compound is less soluble at lower temperatures.[1] |
| Chloroform | Chloroform is another halogenated solvent that can be effective for dissolving and recrystallizing halogenated aromatic compounds.[1] |
Experimental Protocols
Method 1: Slow Evaporation Crystallization
This method is straightforward and relies on the gradual removal of the solvent to increase the concentration of the solute, leading to crystallization.
Protocol:
-
Dissolution: In a clean vial, dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile, ethyl acetate) at room temperature. Add the solvent dropwise until the solid is completely dissolved. To ensure saturation, a minimal amount of additional solid can be added until a small amount no longer dissolves.
-
Filtration: Filter the saturated solution through a syringe filter (0.22 µm) into a new, clean vial to remove any insoluble impurities.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of crystals.
-
Harvesting: Once suitable crystals have formed, carefully remove the remaining solvent with a pipette and wash the crystals with a small amount of cold solvent. Dry the crystals under a gentle stream of inert gas or in a desiccator.
Method 2: Vapor Diffusion Crystallization
In this technique, a less volatile solvent containing the dissolved compound is exposed to the vapor of a more volatile anti-solvent. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
Protocol:
-
Preparation of the Inner Vial: Dissolve the this compound in a minimal amount of a relatively non-volatile solvent (e.g., DMF, DCM) in a small, open vial.
-
Preparation of the Outer Chamber: Place the small vial inside a larger, sealable jar or beaker. Add a more volatile anti-solvent (e.g., water, hexanes) to the larger container, ensuring the level of the anti-solvent is below the opening of the inner vial.
-
Sealing and Incubation: Seal the larger container tightly to create a closed system. Place the setup in a stable, vibration-free location at a constant temperature.
-
Diffusion and Crystallization: The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, causing the compound to crystallize over time.
-
Harvesting: Once crystals have formed, carefully open the container, remove the inner vial, and decant the mother liquor. Wash the crystals with a small amount of a mixture of the solvent and anti-solvent and then dry them.
Method 3: Cooling Crystallization
This method involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, causing the solubility to decrease and crystals to form.
Protocol:
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and a suitable solvent (e.g., ethyl acetate, toluene). Heat the mixture with stirring until the compound completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration of the solution into a clean, pre-warmed flask.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in a refrigerator or ice bath to maximize the yield of the crystals.
-
Harvesting: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Troubleshooting
-
No Crystals Form: The solution may be undersaturated. Try evaporating some of the solvent or adding more anti-solvent. Seeding with a previously obtained crystal can also induce crystallization.
-
Oil Formation: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This can be caused by cooling the solution too quickly or using a solvent in which the compound is too soluble. Try using a different solvent system or a slower cooling rate.
-
Small or Needle-like Crystals: This is often a result of rapid crystallization. To obtain larger, higher-quality crystals, slow down the rate of crystallization by reducing the rate of evaporation, diffusion, or cooling.
By systematically applying and optimizing these protocols, high-quality crystals of this compound suitable for further analysis and use can be obtained.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-3-iodo-1H-cinnolin-4-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 6-Fluoro-3-iodo-1H-cinnolin-4-one.
Proposed Synthetic Pathway
The synthesis of this compound can be approached in a two-step sequence. The first step involves the formation of the 6-fluoro-1H-cinnolin-4-one core via a diazotization-cyclization reaction of a substituted aminoacetophenone. The second step is the regioselective iodination of the cinnolinone ring at the 3-position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Fluoro-1H-cinnolin-4-one
This procedure is adapted from the general method for synthesizing 4-hydroxycinnolines from o-aminoacetophenones.[1]
-
Diazotization:
-
Dissolve 2-amino-5-fluoroacetophenone in a mixture of acetic acid and concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath. Diazonium salts are unstable at higher temperatures and can decompose.[2]
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Low temperatures are crucial for the stability of the diazonium salt intermediate.[2]
-
Stir the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.
-
-
Cyclization:
-
Slowly warm the reaction mixture to room temperature and then heat to 85-90 °C.[1]
-
Maintain this temperature for 1-2 hours to facilitate the intramolecular cyclization. The cyclization of the diazotized amine to the cinnoline often proceeds smoothly upon heating.[1]
-
Cool the mixture and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield crude 6-Fluoro-1H-cinnolin-4-one.
-
Step 2: Synthesis of this compound
This procedure is based on general methods for the iodination of activated (hetero)aromatic rings.
-
Iodination:
-
Suspend 6-Fluoro-1H-cinnolin-4-one in a suitable solvent (e.g., acetonitrile, DMF, or hexafluoroisopropanol).
-
Add an iodinating agent such as N-Iodosuccinimide (NIS). The use of NIS is a common method for the iodination of electron-rich arenes.[3]
-
Optionally, a catalytic amount of an acid like trifluoroacetic acid can be added to increase the electrophilicity of the iodine source.[3]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.
-
-
Work-up and Purification:
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[4][5]
-
Troubleshooting Guides
Step 1: 6-Fluoro-1H-cinnolin-4-one Formation
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete Diazotization: Temperature too high, leading to decomposition of the diazonium salt. | Strictly maintain the reaction temperature between 0-5 °C during NaNO₂ addition.[2] Ensure slow, portion-wise addition of the nitrite solution. |
| Inefficient Cyclization: Insufficient heating time or temperature. | Ensure the reaction is heated to at least 85-90 °C for a sufficient duration (1-2 hours) after the diazotization step.[1] | |
| Side Reactions: Formation of phenolic byproducts due to the reaction of the diazonium salt with water. | Use concentrated acids to minimize the amount of free water available for side reactions.[6] Ensure the diazonium salt is not kept for extended periods before cyclization. | |
| Oily/Tarry Product Instead of Solid | Formation of Impurities: Azo coupling or other side reactions can lead to complex mixtures. | Ensure high acidity to suppress side reactions like azo coupling.[6] Check the purity of the starting 2-amino-5-fluoroacetophenone. |
| Incomplete Reaction: The presence of unreacted starting material or intermediates. | Monitor the reaction by TLC to ensure complete consumption of the starting material before work-up. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous acidic mixture. | Carefully neutralize the acidic solution to precipitate the product, but avoid strongly basic conditions which might open the lactam ring. |
Step 2: Iodination of 6-Fluoro-1H-cinnolin-4-one
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Insufficiently Reactive Iodinating Agent: The cinnolinone ring may not be activated enough for the chosen conditions. | Use a more powerful iodinating system. Options include using NIS with a catalytic amount of a strong acid (e.g., trifluoroacetic acid or TfOH)[3][7] or using 1,3-diiodo-5,5-dimethylhydantoin (DIH).[3] |
| Poor Solubility of Starting Material: The substrate is not fully dissolved, leading to a slow or incomplete reaction. | Choose a solvent in which the starting material has better solubility, such as DMF or DMSO. Gentle heating can also improve solubility. | |
| Formation of Multiple Products | Lack of Regioselectivity: Iodination occurs at other positions on the ring in addition to the desired C3 position. | Try milder reaction conditions (lower temperature, less reactive iodinating agent). Steric hindrance at other positions should favor C3, but electronic effects can be complex. |
| Over-iodination: Formation of di-iodinated products. | Use a stoichiometric amount (1.0-1.1 equivalents) of the iodinating agent. Add the iodinating agent portion-wise and monitor the reaction closely by TLC/LC-MS. | |
| Difficulty in Purifying the Final Product | Similar Polarity of Starting Material and Product: Makes separation by column chromatography difficult. | Optimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent system is a good alternative purification method.[5] |
| Persistent Iodine Color in Product: Residual iodine from the reaction. | Ensure a thorough wash with aqueous sodium thiosulfate solution during the work-up to remove all traces of elemental iodine. |
Data Presentation: Iodination Conditions
The choice of iodinating agent and conditions is critical for the successful synthesis of iodoarenes.[3] The following table summarizes various reported conditions for the iodination of activated aromatic systems, which can be adapted for the synthesis of this compound.
| Iodinating Agent | Catalyst/Solvent | Substrate Scope | Reference |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Methoxy- or methyl-substituted aromatics | [3] |
| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Wide range of arenes | [3] |
| N-Iodosuccinimide (NIS) | Gold(I) | Electron-rich arenes | [3] |
| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Thiourea catalysts / Acetonitrile | Activated aromatic compounds | [3] |
| Iodine (I₂) | Copper(II) salt | Aromatic rings | [8] |
| Iodine (I₂) | Oxidizing agent (e.g., H₂O₂, HNO₃) | Benzene | [9] |
Frequently Asked Questions (FAQs)
Q1: Why is the temperature so critical in the diazotization step? A1: Aromatic diazonium salts are generally unstable at temperatures above 5-10 °C in aqueous solutions.[2][10] At higher temperatures, they rapidly decompose, primarily through the loss of nitrogen gas (N₂), which is a very stable leaving group. This decomposition can lead to the formation of unwanted byproducts, such as phenols, and significantly lower the yield of the desired cinnolinone.[10] In some cases, uncontrolled decomposition can be explosive.[2]
Q2: My diazotization reaction is not working. What are the common pitfalls? A2: Common issues include:
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Incorrect Stoichiometry: Ensure you are using at least one equivalent of sodium nitrite and a sufficient excess of strong acid.
-
Poor Quality Reagents: Sodium nitrite can degrade over time. Use a fresh, high-purity source.
-
Insufficient Acidity: A strong mineral acid like H₂SO₄ or HCl is necessary to generate the active nitrosating agent, the nitrosonium ion (NO⁺).[6] High acidity also helps to prevent unwanted side reactions.[6]
-
Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) is crucial for the stability of the diazonium intermediate.[2]
Q3: What is the mechanism of the Sandmeyer-type reaction used for the cinnolinone synthesis? A3: The formation of the cinnolinone ring is an intramolecular cyclization that follows the initial diazotization of the amino group. While not a classic Sandmeyer reaction (which typically involves displacement of the diazonium group with a nucleophile catalyzed by copper salts),[11] the initial step of forming the diazonium salt is the same. After diazotization, the diazonium salt is attacked intramolecularly by the enol or enolate of the acetyl group, leading to cyclization and subsequent loss of N₂ gas to form the stable cinnolinone ring system.
Caption: A logical workflow for troubleshooting low-yield issues.
Q4: How can I monitor the progress of the iodination reaction? A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (6-Fluoro-1H-cinnolin-4-one) and the more non-polar product (this compound). The spots can be visualized under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product peak with the correct mass.
Q5: Are there alternative methods for iodination if NIS fails? A5: Yes, if N-Iodosuccinimide (NIS) is not effective, even with an acid catalyst, you can try other electrophilic iodine sources. Molecular iodine (I₂) in the presence of an oxidizing agent (like nitric acid or hydrogen peroxide) can generate a more potent electrophile.[9] Another effective reagent for activated systems is 1,3-diiodo-5,5-dimethylhydantoin (DIH).[3] For challenging substrates, methods involving in-situ generation of sulfonyl hypoiodites have also been reported and might be applicable.[7]
References
- 1. 132. Cinnolines. Part IV. The preparation of 4-hydroxycinnolines, and the mechanism of cinnoline syntheses - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 6-Fluoro-3-iodo-1H-cinnolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Fluoro-3-iodo-1H-cinnolin-4-one from typical reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Initial Extraction
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Question: I've performed an aqueous work-up of my reaction mixture, but the yield of the crude this compound in the organic layer is significantly lower than expected. What could be the cause?
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Answer: Low yield after extraction can be attributed to several factors:
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pH of the Aqueous Layer: this compound possesses a weakly acidic proton on the nitrogen atom of the cinnolinone ring. If the aqueous layer is too basic, the compound can deprotonate to form a salt, which is more soluble in the aqueous phase. Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction.
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Incomplete Extraction: The compound may have moderate solubility in the aqueous phase. To maximize recovery, perform multiple extractions (3-4 times) with a suitable organic solvent such as dichloromethane or ethyl acetate.
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Emulsion Formation: The presence of finely divided solids or surfactants can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping the product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of celite to break the emulsion.
-
Issue 2: Persistent Impurities After Column Chromatography
-
Question: I have purified my crude product by silica gel column chromatography, but I still observe persistent impurities in the NMR or LC-MS analysis. How can I improve the separation?
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Answer: The presence of co-eluting impurities is a common challenge. Consider the following strategies:
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Optimize the Mobile Phase: A single solvent system may not be sufficient to resolve all impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often improve separation. For instance, a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) can be effective.
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Choice of Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause degradation of sensitive compounds. If you suspect this is happening, consider using neutral alumina as the stationary phase.
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Identify the Impurity: If possible, try to identify the structure of the persistent impurity. This can provide clues about its polarity and help in selecting a more appropriate purification strategy. Common impurities could include unreacted starting materials or byproducts from side reactions. For example, if the synthesis involves a cyclization step, incomplete cyclization could lead to related open-chain precursors as impurities.
-
Issue 3: Difficulty in Achieving Crystallization
-
Question: I have a chromatographically pure sample of this compound, but I am struggling to induce crystallization. The product either remains as an oil or forms a very fine precipitate. What should I do?
-
Answer: Inducing crystallization can sometimes be challenging. Here are a few techniques to try:
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Solvent Screening: The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A systematic screening of different solvents and solvent mixtures is recommended.
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Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. This can sometimes promote the growth of larger crystals.
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Seeding: If you have a small amount of crystalline material from a previous batch, adding a tiny seed crystal to a supersaturated solution of your compound can initiate crystallization.
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Scratching: Gently scratching the inside of the flask or beaker with a glass rod can create nucleation sites and induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a typical synthesis of this compound?
A1: The impurities will depend on the specific synthetic route. However, common impurities in the synthesis of cinnolinones may include:
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Unreacted starting materials.
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Byproducts from incomplete cyclization.
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Over-iodinated or under-iodinated species.
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Products of side reactions involving the fluorine substituent.
Q2: What is a good starting point for a mobile phase in silica gel column chromatography for this compound?
A2: A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate. The polarity can then be adjusted based on the TLC analysis of the crude reaction mixture.
Q3: Can I use reverse-phase chromatography for the purification?
A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a viable alternative, especially for polar impurities that are difficult to remove with normal-phase chromatography. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.
Quantitative Data Summary
The following table summarizes typical solvent systems for the purification of this compound and related heterocyclic compounds.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System (Typical Ratios) | Expected Purity |
| Column Chromatography | Silica Gel | Hexanes:Ethyl Acetate (4:1 to 1:1) | >95% |
| Dichloromethane:Methanol (99:1 to 95:5) | >95% | ||
| Recrystallization | - | Ethanol/Water | >98% |
| - | Acetone/Hexanes | >98% | |
| - | Dimethylformamide (DMF)/Water | >98% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Slurry Preparation: In a beaker, add silica gel to a small amount of the initial mobile phase (e.g., 10% ethyl acetate in hexanes) to form a slurry.
-
Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring there are no air bubbles trapped in the packing. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully add the sample solution to the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the impure solid in a few drops of a potential recrystallization solvent at its boiling point. A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling to room temperature or below.
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Dissolution: In a larger flask, dissolve the bulk of the impure solid in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Stability of 6-Fluoro-3-iodo-1H-cinnolin-4-one in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Fluoro-3-iodo-1H-cinnolin-4-one in various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, temperature, and the presence of oxidizing or reducing agents. The inherent chemical reactivity of the cinnolin-4-one core, coupled with the electronic effects of the fluoro and iodo substituents, dictates its susceptibility to degradation.
Q2: In which types of solvents is this compound expected to be most stable?
A2: Generally, aprotic and non-polar solvents are likely to provide a more stable environment for this compound compared to protic or highly polar solvents. Solvents such as dioxane, toluene, and dichloromethane are less likely to participate in degradation reactions. Protic solvents, like alcohols and water, can facilitate hydrolytic degradation of the lactam bond in the cinnolinone ring.
Q3: What are the potential degradation pathways for this compound?
A3: Potential degradation pathways for this compound include:
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Hydrolysis: The cyclic amide (lactam) in the cinnolinone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.
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Photodegradation: The presence of iodo and fluoro substituents on the aromatic ring can make the molecule susceptible to degradation upon exposure to UV or visible light, potentially leading to dehalogenation or other rearrangements.
-
Oxidation: The electron-rich aromatic system can be prone to oxidation, especially in the presence of oxidizing agents.
-
Thermal Degradation: High temperatures can lead to decomposition of the molecule.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation of the compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to separate the parent compound from its degradation products and quantify their respective concentrations over time. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the structure of major degradants.
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during the handling and use of this compound.
Issue 1: Rapid Degradation of the Compound in Solution
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Symptom: A rapid decrease in the concentration of the parent compound is observed by HPLC analysis shortly after dissolving it in a solvent.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent Choice | The solvent may be reacting with the compound. If using a protic solvent (e.g., methanol, ethanol, water), consider switching to an aprotic solvent such as acetonitrile, THF, or DMSO for short-term experiments. For long-term storage, a non-polar aprotic solvent like toluene or dioxane is preferable. |
| pH of the Solution | The solution may be too acidic or basic, catalyzing hydrolysis. Ensure the pH of the solution is neutral (around 7). If buffers are used, select a buffer system that is known to be inert with similar compounds. |
| Presence of Contaminants | The solvent or other reagents may contain impurities that are catalyzing degradation. Use high-purity, HPLC-grade solvents and fresh reagents. |
Issue 2: Formation of Unexpected Peaks in HPLC Chromatogram Upon Storage
-
Symptom: New peaks, corresponding to degradation products, appear in the HPLC chromatogram of a stock solution or experimental sample after a period of storage.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Photodegradation | The compound may be sensitive to light. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Store solutions in the dark when not in use. |
| Thermal Degradation | The storage temperature may be too high. Store stock solutions at low temperatures, such as 4°C or -20°C, to minimize thermal degradation. Perform experiments at controlled room temperature unless the protocol requires elevated temperatures. |
| Oxidative Degradation | The compound may be reacting with atmospheric oxygen or trace peroxides in the solvent. Consider degassing the solvent before use or storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Predicted Stability Profile in Common Solvents
The following table provides a qualitative prediction of the stability of this compound in different classes of solvents based on general chemical principles.
| Solvent Class | Examples | Predicted Stability | Rationale |
| Aprotic Non-Polar | Toluene, Hexane, Dioxane | High | Low reactivity, unlikely to participate in degradation pathways. |
| Aprotic Polar | Acetonitrile, DMSO, DMF | Moderate to High | Generally good stability, but the polarity may stabilize charged intermediates in some degradation pathways. |
| Protic Polar | Water, Methanol, Ethanol | Low to Moderate | Can act as nucleophiles or proton donors, facilitating hydrolysis of the lactam ring. |
| Acidic (Aqueous) | HCl, H2SO4 solutions | Low | Acid-catalyzed hydrolysis of the lactam is a likely and rapid degradation pathway. |
| Basic (Aqueous) | NaOH, KOH solutions | Low | Base-catalyzed hydrolysis of the lactam is a likely and rapid degradation pathway. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound (100 µg/mL in a relatively inert solvent like acetonitrile) for 24 hours.
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Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile/water) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.
Visualizations
Caption: A troubleshooting workflow for addressing the degradation of this compound.
Caption: Potential degradation pathways for this compound.
Overcoming poor solubility of 6-Fluoro-3-iodo-1H-cinnolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-Fluoro-3-iodo-1H-cinnolin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: What initial steps should I take to assess the solubility of this compound?
A2: A systematic approach is recommended. Start by determining its aqueous solubility at different pH values to understand its pH-dependent behavior.[3][6] Subsequently, screen a panel of common organic solvents and cosolvents to identify suitable solvent systems.[7] Gravimetric analysis or HPLC can be used for accurate quantification of solubility.[8][9]
Q3: What are the common sources of error in solubility experiments?
A3: Common errors include insufficient equilibration time, temperature fluctuations, and the purity of the compound and solvents.[10] For pH-dependent studies, inaccurate buffer preparation can lead to misleading results.[11][12] When using analytical techniques like HPLC, ensure that the compound does not precipitate in the autosampler.[11]
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to address solubility challenges with this compound.
Problem 1: The compound has very low solubility in aqueous buffers at neutral pH.
This is the most common starting point for poorly soluble compounds. The following strategies can be employed, starting with the simplest.
Given the heterocyclic nature of the cinnolinone core, the compound's ionization state, and therefore its solubility, can likely be altered by changing the pH.[4][6] Weakly acidic drugs are more soluble at pH > pKa, while weakly basic drugs are more soluble at pH < pKa.[3]
-
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
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Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
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Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[13]
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After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.
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Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC.[9]
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Plot solubility as a function of pH to determine the optimal pH range for dissolution.
-
-
Data Presentation: Example of pH-Solubility Data
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | Glycine-HCl | 55.2 |
| 4.0 | Acetate | 15.8 |
| 6.0 | Phosphate | 1.5 |
| 7.4 | Phosphate | 1.2 |
| 8.0 | Borate | 25.6 |
| 10.0 | Borate | 88.9 |
Cosolvents are organic solvents mixed with water to increase the solubility of hydrophobic compounds.[14] This is a widely used technique, especially for preparing stock solutions for in vitro assays.
-
Experimental Protocol: Cosolvent Screening
-
Select a panel of biocompatible cosolvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[14]
-
Prepare a series of aqueous solutions containing increasing percentages of each cosolvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine the solubility of the compound in each cosolvent mixture using the shake-flask method described in the pH modification protocol.
-
Analyze the results to identify the most effective cosolvent and the optimal concentration that provides the desired solubility without compromising the experimental system (e.g., causing cell toxicity).
-
-
Data Presentation: Example of Cosolvent Solubility Data
| Cosolvent | Concentration (% v/v) | Solubility (µg/mL) |
| Ethanol | 10 | 12.5 |
| 20 | 45.1 | |
| 50 | 210.4 | |
| PEG 400 | 10 | 25.8 |
| 20 | 98.2 | |
| 50 | 450.6 | |
| DMSO | 10 | 150.3 |
| 20 | >1000 | |
| 50 | >1000 |
Problem 2: The compound precipitates when the stock solution (in organic solvent) is diluted into an aqueous medium.
This is a common issue in biological assays. Advanced formulation strategies may be required to maintain solubility in the final aqueous environment.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes with enhanced aqueous solubility.[15]
-
Experimental Protocol: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
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Weigh stoichiometric amounts of the compound and HP-β-CD (e.g., 1:1 molar ratio).
-
Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture to form a paste.
-
Slowly add the compound to the paste and knead for 45-60 minutes.[16]
-
Dry the resulting mixture in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.[16]
-
Pass the dried complex through a sieve to obtain a fine powder.
-
Determine the solubility of the complex in water or buffer and compare it to the uncomplexed drug.
-
-
Data Presentation: Example of Cyclodextrin Complexation Data
| Formulation | Molar Ratio (Drug:HP-β-CD) | Method | Aqueous Solubility (µg/mL) | Fold Increase |
| Pure Drug | - | - | 1.2 | - |
| Physical Mixture | 1:1 | Trituration | 5.8 | 4.8 |
| Inclusion Complex | 1:1 | Kneading | 125.7 | 104.8 |
| Inclusion Complex | 1:2 | Kneading | 289.4 | 241.2 |
Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state, which can enhance dissolution by reducing particle size to a molecular level and improving wettability.
-
Experimental Protocol: Preparation of Solid Dispersion (Solvent Evaporation Method)
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Select a hydrophilic carrier, such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG 6000).[17]
-
Dissolve both the compound and the carrier in a common volatile organic solvent (e.g., methanol or a dichloromethane/methanol mixture) in a round-bottom flask.[17][18]
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Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film on the flask wall.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve.
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Evaluate the dissolution rate of the solid dispersion in a relevant aqueous medium and compare it to the pure drug.
-
-
Data Presentation: Example of Solid Dispersion Dissolution Data
| Formulation | Drug:Carrier Ratio (w/w) | Carrier | % Drug Dissolved in 30 min |
| Pure Drug | - | - | < 5% |
| Solid Dispersion | 1:5 | PVP K30 | 65% |
| Solid Dispersion | 1:10 | PVP K30 | 88% |
| Solid Dispersion | 1:5 | PEG 6000 | 52% |
| Solid Dispersion | 1:10 | PEG 6000 | 75% |
Visualization of Experimental Workflows
The following diagrams illustrate the decision-making process and experimental workflow for addressing the poor solubility of this compound.
Caption: A workflow for systematically enhancing the solubility of a poorly soluble compound.
Caption: A decision tree for troubleshooting precipitation issues during experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cinnoline - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. quora.com [quora.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 15. humapub.com [humapub.com]
- 16. eijppr.com [eijppr.com]
- 17. jddtonline.info [jddtonline.info]
- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Fluoro-3-iodo-1H-cinnolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 6-Fluoro-3-iodo-1H-cinnolin-4-one. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Workflow
The overall synthetic strategy involves a two-step process: the synthesis of the precursor 6-Fluoro-1H-cinnolin-4-one, followed by its iodination at the 3-position.
Caption: Proposed two-step synthesis workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Fluoro-1H-cinnolin-4-one
-
Dissolution: Dissolve 2-amino-5-fluorophenylacetic acid (1 equivalent) in a suitable volume of aqueous hydrochloric acid (e.g., 2 M) with cooling in an ice bath to maintain a temperature of 0-5 °C.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution from step 1, ensuring the temperature does not exceed 5 °C.
-
Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with a cold, non-polar organic solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a reaction vessel protected from light, dissolve 6-Fluoro-1H-cinnolin-4-one (1 equivalent) in a suitable polar aprotic solvent like acetonitrile or DMF.
-
Iodination: Add N-Iodosuccinimide (NIS) (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture and quench any unreacted NIS by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: If a precipitate forms, collect it by filtration. If not, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 6-Fluoro-1H-cinnolin-4-one | Incomplete diazotization. | Ensure the temperature is maintained at 0-5 °C during sodium nitrite addition. Use freshly prepared sodium nitrite solution. |
| Decomposition of the diazonium salt. | Do not allow the reaction temperature to rise significantly after diazotization. Proceed with the cyclization step promptly. | |
| Product loss during workup. | Use cold water for washing the precipitate to minimize dissolution. Optimize the recrystallization solvent system. | |
| Step 2: Incomplete iodination | Insufficient reactivity of the substrate. | The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate. |
| Degradation of NIS. | Use fresh, high-purity NIS. Protect the reaction from light. | |
| Step 2: Formation of di-iodinated or other side products | Over-iodination due to excess NIS or prolonged reaction time. | Use a stoichiometric amount or a slight excess of NIS (e.g., 1.1-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. |
| Iodination at other positions on the ring. | While the 3-position is electronically favored for electrophilic attack, other isomers are possible. Purify the product carefully using column chromatography to isolate the desired regioisomer. | |
| General: Difficulty in purification | Product is insoluble in common chromatography solvents. | Try a different solvent system for recrystallization. For chromatography, consider using a more polar eluent system or a different stationary phase. |
| Co-elution of impurities. | Optimize the chromatography conditions (e.g., gradient elution). Consider a pre-purification step like trituration. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for the diazotization step?
A1: The most critical parameter is temperature control. The reaction should be maintained between 0 and 5 °C to ensure the stability of the diazonium salt intermediate. Exceeding this temperature can lead to decomposition and the formation of unwanted byproducts, significantly lowering the yield.
Q2: How can I confirm the regioselectivity of the iodination?
A2: The regiochemistry of the final product should be confirmed using analytical techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H-NMR, 13C-NMR, HMBC, HSQC). The coupling patterns and chemical shifts of the aromatic protons will provide definitive evidence for the position of the iodine atom.
Q3: Are there alternative iodinating agents to NIS?
A3: Yes, other electrophilic iodinating agents can be used. A common alternative is molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid, hydrogen peroxide, or ceric ammonium nitrate (CAN). However, NIS is often preferred due to its milder reaction conditions and easier handling.
Q4: What safety precautions should be taken during this synthesis?
A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The diazotization reaction should be performed in a well-ventilated fume hood as diazonium salts can be unstable. NIS is an irritant and should be handled with care.
Q5: How can this synthesis be scaled up?
A5: For scaling up, careful consideration must be given to heat transfer during the exothermic diazotization step. A jacketed reactor with efficient cooling is recommended. The rate of addition of the sodium nitrite solution should be carefully controlled to maintain the reaction temperature. For the iodination step, ensure efficient stirring to maintain a homogeneous reaction mixture.
Logical Relationship Diagram
Caption: Interdependencies in the synthesis and troubleshooting process.
Identification of impurities in 6-Fluoro-3-iodo-1H-cinnolin-4-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Fluoro-3-iodo-1H-cinnolin-4-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
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Question: I am getting a very low yield of my final product, this compound. What are the possible causes and how can I troubleshoot this?
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Answer: Low yield can result from several factors throughout the synthetic process. Here's a systematic approach to troubleshooting:
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Check Starting Material Quality: Ensure the purity of your starting materials, particularly the initial aniline derivative. Impurities in the starting material can interfere with the diazotization and cyclization steps.
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Diazotization efficiency: The diazotization reaction is temperature-sensitive. Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to prevent the decomposition of the diazonium salt. The diazonium salt is often unstable and should be used immediately in the next step.
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Cyclization Conditions: The efficiency of the cyclization to form the cinnolinone ring can be highly dependent on the reaction conditions, including temperature, solvent, and pH. You may need to optimize these parameters.
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Iodination Step: Incomplete iodination is a common cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider adding more iodinating reagent or extending the reaction time. Be aware that excessive heating can lead to degradation.
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Purification Losses: Significant loss of product can occur during work-up and purification. Analyze your purification steps (e.g., extraction, crystallization, chromatography) to identify and minimize losses.
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Issue 2: Presence of Unexpected Impurities in the Final Product
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Question: My final product shows multiple unexpected peaks in the HPLC and/or LC-MS analysis. How can I identify these impurities and prevent their formation?
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Answer: The presence of impurities is a common challenge. A combination of analytical techniques and synthetic strategy adjustments can help identify and minimize them.
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Impurity Identification: Utilize a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures. High-resolution mass spectrometry can provide exact masses, aiding in the determination of elemental compositions.[1]
-
Common Impurities: Based on the likely synthetic route, several impurities could be present. Refer to the table below for a summary of potential impurities and their likely identification markers.
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| Potential Impurity | Likely Cause | Identification (Expected M/Z in MS) | Prevention Strategy |
| 6-Fluoro-1H-cinnolin-4-one | Incomplete iodination | 164.03 | Increase reaction time or amount of iodinating agent. Monitor reaction progress. |
| Di-iodinated product | Over-iodination | 415.82 | Use a stoichiometric amount of the iodinating agent. Control reaction temperature and time. |
| Isomeric Iodo-cinnolinones | Non-regioselective iodination | 289.93 | Optimize iodination conditions (catalyst, solvent, temperature) to favor substitution at the 3-position. |
| 6-Fluoro-3-hydroxy-1H-cinnolin-4-one | Reaction of intermediate with water | 180.03 | Ensure anhydrous conditions during the synthesis, particularly before the iodination step. |
| Starting Aniline Derivative | Incomplete reaction | Varies | Ensure complete conversion in the initial steps. Purify intermediates if necessary. |
Issue 3: Difficulty in Removing a Persistent Impurity
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Question: I have a persistent impurity with a similar polarity to my product that is difficult to remove by column chromatography. What other purification techniques can I try?
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Answer: When standard chromatography is insufficient, consider the following techniques:
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Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
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Preparative HPLC: For high-purity requirements, preparative HPLC can provide excellent separation of closely related compounds.[2]
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Derivative Formation: In some cases, you can selectively react either the product or the impurity to form a derivative with significantly different physical properties (e.g., polarity, solubility), allowing for easier separation. The derivative can then be converted back to the original molecule.
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Frequently Asked Questions (FAQs)
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Q1: What is the most likely synthetic route for this compound?
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A1: A common approach for the synthesis of cinnolinones involves the diazotization of an appropriately substituted aniline, followed by reaction with a suitable C2-synthon and subsequent intramolecular cyclization. The final step is the regioselective iodination of the cinnolinone core.
-
-
Q2: Which analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?
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A2: A combination of techniques is recommended. TLC is useful for rapid, qualitative monitoring of reaction progress. For quantitative analysis and purity assessment, HPLC is the method of choice. For structural confirmation of the final product and any isolated impurities, NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry are essential.[1][2]
-
-
Q3: What are the safety precautions I should take when working with iodinating agents?
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A3: Iodinating agents can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific iodinating agent you are using for detailed handling and disposal instructions.
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Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
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Start with 10% acetonitrile and increase to 90% over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
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LC Conditions: Use the same HPLC conditions as described above.
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MS Detector: Electrospray ionization (ESI) in positive and negative ion modes.
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Mass Range: Scan from m/z 100 to 1000.
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Analysis: Compare the mass-to-charge ratio of the peaks with the expected molecular weights of potential impurities.
Visualizations
Caption: Postulated synthesis of this compound and key impurity formation points.
Caption: Troubleshooting workflow for identifying and addressing unknown impurities.
References
Managing reaction temperatures for cinnolinone synthesis
Technical Support Center: Cinnolinone Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cinnolinones, with a specific focus on the critical parameter of reaction temperature management.
Frequently Asked Questions (FAQs)
Q1: What is the most critical temperature-sensitive step in cinnolinone synthesis?
The most critical step is the formation and handling of the arenediazonium salt intermediate. Diazonium salts are notoriously thermally unstable and can decompose exothermically, sometimes uncontrollably.[1][2] The diazotization reaction itself is exothermic and requires careful temperature control, typically being carried out at 0-5 °C to prevent premature decomposition of the diazonium salt.[3]
Q2: My diazotization reaction is turning dark brown and evolving gas rapidly. What is happening and how can I prevent it?
This is a classic sign of diazonium salt decomposition. The evolution of gas is nitrogen (N₂), and the dark coloration is likely due to the formation of phenolic byproducts and other tars.[2] This occurs when the reaction temperature is too high.
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Immediate Action: Ensure your reaction vessel is securely placed in an ice bath and that the temperature of the reaction mixture is maintained below 5 °C.
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Prevention:
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Pre-cool all reagents and solvents before addition.
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Add the sodium nitrite solution slowly, drop-wise, to the acidic solution of your amine precursor, monitoring the temperature continuously.
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Ensure efficient stirring to dissipate heat evenly.
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Q3: How does reaction temperature impact the final yield and purity of the cinnolinone product?
Temperature has a direct and significant impact on both yield and purity.
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Too Low: An insufficiently high temperature during the subsequent cyclization step can lead to an incomplete reaction, leaving unreacted starting materials and lowering the overall yield.
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Too High: Excessively high temperatures, particularly during diazotization, lead to the decomposition of the diazonium intermediate, reducing the amount available for cyclization and thus lowering the yield.[1][2] High temperatures can also promote the formation of side products, such as phenols or chloroarenes (if HCl is used), which complicates purification and reduces the purity of the final product.[2]
Q4: I am observing unexpected side products in my final material. Could temperature be the cause?
Yes. The thermal decomposition of the diazonium salt intermediate is a primary source of impurities. Depending on the nucleophiles present in the reaction medium, decomposition can lead to phenols (from reaction with water) or halo-derivatives (from reaction with halide anions used in the acid).[2][4] For instance, in a Richter-type synthesis using HCl, running the reaction at room temperature instead of lower temperatures has been shown to increase the formation of 4-chlorocinnoline as a byproduct.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Decomposition of Diazonium Salt: Reaction temperature during diazotization was too high (> 5 °C). | Maintain strict temperature control (0-5 °C) during diazotization. Ensure slow, drop-wise addition of sodium nitrite.[3] |
| Incomplete Cyclization: Temperature for the cyclization step was too low or reaction time was too short. | Gradually increase the temperature after the diazotization is complete, as required by the specific protocol (e.g., to 70 °C or reflux).[6] Monitor the reaction by TLC to determine completion. | |
| Poor Purity / Multiple Spots on TLC | Side Product Formation: High temperatures promoting decomposition pathways or alternative reactions. | Optimize temperature for both diazotization (low) and cyclization (as low as effectively possible). Consider using alternative, more stable diazonium salts like tetrafluoroborates if isolation is necessary.[1][3] |
| Reaction Runaway / Uncontrolled Exotherm | Accumulation of Reagents & Heat: Rapid addition of sodium nitrite to a poorly cooled and stirred solution. | Ensure efficient cooling and stirring. Add reagents slowly to control the exothermic release of heat.[3] For larger scale, consider process safety studies (e.g., DSC) to understand thermal hazards.[2] |
Quantitative Data on Thermal Stability
Precise temperature control is paramount because the stability of the key diazonium salt intermediate is highly dependent on its chemical structure. Electron-donating groups can decrease stability, while converting the salt to a corresponding triazene can significantly enhance it.[1]
Table 1: Initial Decomposition Temperatures of Arenediazonium Salts
| Compound | Aromatic Substituent | Initial Decomposition Temperature (°C) |
| Diazonium Salt 6a | para-bromo | 140 °C |
| Diazonium Salt 7a | para-nitro | 150 °C |
| Diazonium Salt 8a | para-methoxy | 140 °C |
| Aniline Diazonium Salt | Unsubstituted | 27.21 °C (onset) |
(Data sourced from Schotten et al. and Xie et al.)[1][2]
Experimental Protocols & Workflows
General Protocol for Richter-Type Cinnolinone Synthesis
This protocol is a generalized representation. Specific temperatures and times will vary based on the substrate.
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Precursor Solution: Dissolve the o-alkynyl-aniline precursor in a suitable acidic medium (e.g., aqueous HCl) in a three-neck flask equipped with a thermometer and a dropping funnel.
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Cooling: Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.
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Diazotization: Prepare a solution of sodium nitrite in water and cool it. Add the sodium nitrite solution drop-wise to the aniline solution, ensuring the internal temperature never exceeds 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
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Cyclization: After the addition is complete, continue stirring at 0-5 °C for 30-60 minutes. Then, allow the reaction to warm to room temperature or gently heat it to the optimal cyclization temperature (e.g., 50-70 °C) as determined for the specific substrate.[6] The reaction progress should be monitored via TLC.
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Workup: Once the reaction is complete, neutralize the solution and extract the product with an appropriate organic solvent.
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Purification: Purify the crude product using column chromatography or recrystallization.
Visualized Experimental Workflow
Caption: Workflow for a typical Richter-type cinnolinone synthesis highlighting critical temperature control points.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields in cinnolinone synthesis based on reaction temperature.
Relationship Between Temperature and Reaction Outcome
Caption: The impact of reaction temperature on the outcome of cinnolinone synthesis, showing optimal and suboptimal pathways.
References
Technical Support Center: Synthesis of Hindered Cinnolinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of sterically hindered cinnolinones.
Frequently Asked Questions (FAQs)
Q1: My Richter synthesis of a hindered 4-hydroxycinnoline is giving low yields. What are the common causes and potential solutions?
A1: Low yields in the Richter synthesis of hindered cinnolinones often stem from steric hindrance impeding the intramolecular cyclization of the diazotized o-alkynyl-aniline precursor. The bulky substituents can disfavor the necessary conformation for ring closure.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature may favor the desired cyclization pathway over decomposition or side reactions.
-
Acid Catalyst: Varying the concentration and type of acid (e.g., HCl, HBr) can influence the rate of diazotization and cyclization. For some substrates, a stronger acid might be beneficial.
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Alternative Workup: Instead of direct isolation, consider in-situ conversion to a more stable derivative that is easier to purify.
Alternative Strategy: Palladium-Catalyzed Carbonylative Cyclization
For substrates where the Richter synthesis consistently fails, a palladium-catalyzed approach offers a robust alternative. This method involves the cyclization of o-iodoanilines with terminal alkynes under a carbon monoxide atmosphere. The palladium catalyst is more tolerant of steric bulk and can facilitate the cyclization under milder conditions.
Q2: I am observing significant byproduct formation in the Widman-Stoermer synthesis of a cinnoline with a bulky substituent at the 3-position. How can I improve the selectivity?
A2: The Widman-Stoermer synthesis is known to be sensitive to the steric and electronic nature of the substituents on the vinyl group of the o-amino-α-alkylstyrene precursor.[1] Bulky groups can hinder the cyclization and lead to the formation of quinoline or other side products.[2]
Troubleshooting Steps:
-
Diazotization Conditions: Careful control of the diazotization temperature (typically 0-5 °C) and the rate of sodium nitrite addition is crucial. Rapid addition or higher temperatures can lead to undesired side reactions of the diazonium salt.
-
Solvent System: The choice of solvent can influence the stability and reactivity of the diazonium intermediate. Experimenting with different solvent systems, such as aqueous ethanol or acetic acid, may improve the yield of the desired cinnoline.
Alternative Strategy: Rhodium-Catalyzed Annulation
Recent advances have shown that rhodium-catalyzed annulation reactions can provide a more selective route to hindered cinnolinones. These methods often involve the reaction of an aryl diazonium salt with an internal alkyne, where the catalyst directs the regioselectivity of the cyclization, minimizing the formation of byproducts.
Troubleshooting Guides
Issue 1: Poor Yields in the Synthesis of 2,3-Disubstituted Cinnolinones
Symptoms:
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Low isolated yield of the desired 2,3-disubstituted cinnolinone.
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Complex reaction mixture with multiple spots on TLC.
-
Difficulty in purifying the final product.
Possible Causes:
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Steric Clash: The substituents at the 2- and 3-positions sterically hinder the cyclization step.
-
Unfavorable Reaction Kinetics: The activation energy for the desired cyclization is high due to steric hindrance.
-
Side Reactions: The starting materials or intermediates are consumed in competing side reactions.
Suggested Solutions & Experimental Protocols:
Solution 1: Transition-Metal-Free [4+2] Annulation
This approach avoids harsh reaction conditions and is often more tolerant of sterically demanding substrates.
Experimental Protocol: Transition-Metal-Free Synthesis of 3-Acylquinolines (as an analogous strategy)
A similar strategy for quinoline synthesis can be adapted. For the synthesis of 3-acylquinolines, a mixture of an enaminone (0.5 mmol), an anthranil (0.6 mmol), methanesulfonic acid (MSA, 1.0 mmol), and NaI (1.0 mmol) in dichloroethane (DCE, 2.0 mL) is stirred at 80 °C for 12 hours.[3] After completion, the reaction is quenched with saturated NaHCO3 solution and extracted with dichloromethane. The combined organic layers are dried over Na2SO4, concentrated, and purified by column chromatography.[3]
Solution 2: Palladium-Catalyzed Heteroannulation
Palladium catalysts can effectively mediate the formation of the cinnolinone core even with bulky substituents.
Experimental Protocol: Palladium-Catalyzed Synthesis of Quinazolinones (as an analogous strategy)
For the synthesis of quinazolinone conjugates, a mixture of a bromo-substituted quinazoline (1.0 eq), a boronic acid pinacol ester of a substituted heterocycle (1.2 eq), Pd(dppf)Cl2 (5 mol %), Na2CO3 (5 eq), and tetrabutylammonium bromide (5 mol %) in a toluene/water mixture is heated in a sealed tube.[4] The reaction progress is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried, concentrated, and purified by chromatography.[4]
Data Presentation
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Richter Synthesis | o-Alkynyl-aniline | NaNO2, HCl | 0 - 5 | 1 - 3 | Variable | [5] |
| Widman-Stoermer Synthesis | o-Amino-α-alkylstyrene | NaNO2, HCl | 0 - 5 | 1 - 2 | Variable | [1][6] |
| Pd-Catalyzed Carbonylative Cyclization | o-Iodoaniline, Alkyne | Pd Catalyst, CO | 80 - 120 | 12 - 24 | 60 - 90 | |
| Rh-Catalyzed Annulation | Aryl Diazonium Salt, Alkyne | Rh Catalyst | 60 - 100 | 8 - 16 | 70 - 95 | |
| Transition-Metal-Free Annulation | Enaminone, Anthranil | MSA, NaI | 80 | 12 | 70 - 85 | [3] |
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low-yielding hindered cinnolinone syntheses.
Alternative Synthetic Pathways
Caption: Overview of classical vs. modern synthetic strategies for hindered cinnolinones.
References
- 1. Widman-Stoermer Synthesis | CoLab [colab.ws]
- 2. Cinnolines. Part 1. Widman-Stoermer reactions of functionalised 2-phenylbut-2-enes to give cinnolinecarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
- 5. Cinnoline - Wikipedia [en.wikipedia.org]
- 6. Widman-Stoermer Synthesis [drugfuture.com]
Validation & Comparative
Structural Confirmation of 6-Fluoro-3-iodo-1H-cinnolin-4-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of 6-Fluoro-3-iodo-1H-cinnolin-4-one and its derivatives, compounds of increasing interest in medicinal chemistry due to their potential as kinase inhibitors.[1][2][3] The guide details a plausible synthetic pathway, expected analytical data for structural elucidation, and a comparison with alternative structures.
Synthetic Pathway and Structural Elucidation
The synthesis of this compound is not explicitly detailed in the currently available literature. However, based on established synthetic methodologies for related cinnoline and quinoline derivatives, a feasible multi-step synthesis can be proposed. This pathway involves the initial construction of a 6-fluoro-1H-cinnolin-4-one precursor, followed by regioselective iodination at the 3-position.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 6-Fluoro-1H-cinnolin-4-one
A potential route to 6-fluoro-1H-cinnolin-4-one starts from 4-fluoroaniline. The synthesis of a similar compound, 6-fluoro-4-methylcinnoline, has been reported and can be adapted.[4] A generalized procedure would involve the diazotization of a suitable 2-amino-5-fluorophenyl derivative followed by an intramolecular cyclization reaction. For instance, the reaction of 2-amino-5-fluorophenylacetylene with sodium nitrite in an acidic medium could yield the desired cinnolinone core.
Step 2: Iodination of 6-Fluoro-1H-cinnolin-4-one
The subsequent iodination at the 3-position of the 6-fluoro-1H-cinnolin-4-one intermediate can be achieved using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of various aromatic and heterocyclic compounds and would be a suitable choice for this transformation.[2] The reaction is typically carried out in an appropriate solvent, such as acetonitrile or dimethylformamide (DMF).
Detailed Experimental Workflow
Caption: Proposed synthetic route for this compound.
Spectroscopic Data for Structural Confirmation
Table 1: Predicted vs. Alternative Spectroscopic Data
| Compound | Technique | Key Expected Signals | Alternative Compound: 6-Fluoro-4-methylcinnoline (Reference) |
| This compound | ¹H NMR | Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A downfield singlet for the proton at the 2-position of the cinnolinone ring. | Aromatic protons with characteristic splitting. A singlet for the methyl group protons. |
| ¹³C NMR | Signals for nine distinct carbon atoms. The carbon bearing the iodine atom (C3) would be significantly shifted upfield compared to the unsubstituted analog. The carbon bearing the fluorine atom (C6) would show a large one-bond C-F coupling constant. | Signals for ten distinct carbon atoms. The methyl carbon signal would be present. | |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₈H₄FIN₂O. | A molecular ion peak corresponding to the exact mass of C₉H₇FN₂. |
Comparison with Alternative Structures
The primary alternative structures to consider during the synthesis and characterization of this compound would be isomers where the iodine atom is located at a different position on the cinnolinone ring. However, the directing effects of the existing substituents make the 3-position the most likely site for electrophilic iodination. Spectroscopic data, particularly ¹H and ¹³C NMR, would be crucial in distinguishing between these isomers. For instance, the multiplicity and coupling constants of the aromatic protons would differ significantly for a 5-iodo or 7-iodo isomer compared to the 3-iodo product.
Potential Biological Activity: Kinase Inhibition
Cinnoline derivatives have emerged as promising inhibitors of various protein kinases, which are key targets in cancer therapy.[1][2][3] Specifically, substituted cinnolines have shown inhibitory activity against phosphatidylinositol 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[1][3] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Signaling Pathway Diagram: PI3K/Akt Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by a cinnoline derivative.
The structural features of this compound, including the presence of a halogen at the 6-position and a bulky iodine atom at the 3-position, are consistent with features often found in potent kinase inhibitors. Further investigation into the biological activity of this and related derivatives is warranted to explore their therapeutic potential.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular modelling studies on cinnoline-based BTK inhibitors using docking and structure-based 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnoline chemistry. XII. The synthesis of 6-fluoro-4-methylcinnoline and other cinnolines as potential antitumor agents† | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Cinnolin-4-one and Quinolin-4-one Scaffolds for Drug Development
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cinnolin-4-one and quinolin-4-one scaffolds. While a specific X-ray crystal structure for 6-Fluoro-3-iodo-1H-cinnolin-4-one is not publicly available, this guide offers a broader comparison of the parent structures and their derivatives, providing valuable insights for medicinal chemistry.
The cinnoline and quinoline ring systems are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active compounds.[1] Both are bicyclic aromatic heterocycles, with quinolin-4-ones being particularly well-studied, forming the basis for many approved drugs.[2] Cinnolin-4-ones, as isosteres of quinolin-4-ones, present an alternative scaffold with potentially unique pharmacological profiles.[3] This guide compares their structural features, synthesis, and biological activities to aid in the rational design of new therapeutic agents.
Structural Comparison of Cinnolin-4-one and Quinolin-4-one Scaffolds
The key structural difference between the two scaffolds lies in the arrangement of nitrogen atoms in the heterocyclic ring. Quinolin-4-one contains a single nitrogen atom at position 1, whereas cinnolin-4-one possesses two adjacent nitrogen atoms at positions 1 and 2. This difference influences the electronic distribution, hydrogen bonding capabilities, and overall geometry of the molecules, which in turn can affect their interaction with biological targets.[2][3]
The introduction of substituents, such as a fluorine atom at position 6 and an iodine atom at position 3, as specified in the topic compound, would further modulate the physicochemical properties of the core scaffold. A fluorine atom at C6 is a common feature in many potent fluoroquinolone antibiotics, enhancing their antibacterial activity.[2][4] Halogen substituents on the cinnoline ring have also been shown to result in potent antimicrobial activity.[3]
Caption: A diagram illustrating the structural differences and key features of the Cinnolin-4-one and Quinolin-4-one scaffolds.
Crystallographic Data of Substituted Derivatives
While the crystal structure for this compound is not available, the following table presents crystallographic data for related substituted cinnoline and quinoline derivatives to provide insight into their solid-state conformations.
| Compound | System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one | Monoclinic | P21/c | 7.921(2) | 11.566(4) | 16.986(6) | 107.338(5) | [5] |
| 4-Hydroxy-1-methylquinolin-2(1H)-one | Orthorhombic | Pca21 | 15.353(3) | 7.379(1) | 14.363(3) | - | [6] |
| 4-Hydroxyquinoline | Orthorhombic | P212121 | 13.639(3) | 13.911(3) | 3.820(1) | - | [7] |
Experimental Protocols: Synthesis of Scaffolds
The synthesis of cinnolin-4-one and quinolin-4-one derivatives can be achieved through various established methods. The following are generalized protocols based on common synthetic strategies.
General Synthesis of Cinnolin-4-ones
Cinnoline derivatives can be synthesized through intramolecular cyclization of appropriate precursors. One common method involves the diazotization of an aniline derivative followed by coupling and cyclization.[8][9]
Protocol: Synthesis of a 3-acetyl-7-chloro-6-fluoro-cinnolin-4(1H)-one [9]
-
Diazotization: 3-chloro-4-fluoro aniline is dissolved in a suitable acidic medium and treated with sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Coupling: The diazonium salt is then coupled with a suitable active methylene compound, such as ethyl acetoacetate, in the presence of a base to form a hydrazone intermediate.
-
Cyclization: The resulting hydrazone undergoes intramolecular cyclization, often promoted by a dehydrating agent like polyphosphoric acid or anhydrous aluminum chloride, upon heating to yield the substituted cinnolin-4-one.[8][9]
-
Purification: The crude product is purified by recrystallization from an appropriate solvent.
General Synthesis of Quinolin-4-ones
The Gould-Jacobs reaction is a widely used method for the synthesis of quinolin-4-ones.[10]
Protocol: Gould-Jacobs Reaction [10]
-
Condensation: An aniline derivative is reacted with diethyl ethoxymethylenemalonate (EMME) at elevated temperatures (e.g., 100-140 °C).
-
Cyclization: The resulting anilinomethylenemalonate intermediate is cyclized by heating at high temperatures (e.g., 240-260 °C) in a high-boiling point solvent like diphenyl ether.
-
Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, followed by acidification. The carboxylic acid is then decarboxylated by heating to yield the desired quinolin-4-one.
-
Purification: The final product is purified by recrystallization.
Caption: A generalized workflow for the synthesis of Cinnolin-4-one and Quinolin-4-one derivatives.
Comparison of Biological Activities
Derivatives of both cinnolin-4-one and quinolin-4-one exhibit a broad spectrum of pharmacological activities. The following table summarizes some of the reported biological activities for various substituted derivatives.
| Scaffold | Substituents | Biological Activity | Reference(s) |
| Cinnolin-4-one | Halogenated derivatives | Antibacterial, Antifungal | [3] |
| 7-chloro-6-fluoro-3-substituted | Anti-inflammatory, Antibacterial | [9] | |
| 6-hydroxy derivatives | Antifungal | [3] | |
| Sulphonamide-containing derivatives | Antimicrobial | [8] | |
| Quinolin-4-one | 6-fluoro derivatives (Fluoroquinolones) | Broad-spectrum antibacterial | [2][4] |
| 7-chloro-3-amido derivatives | Antiproliferative (Anticancer) | [2] | |
| General substituted derivatives | Anticancer, Antimalarial, Antiviral | [10][11] | |
| 6-iodo-substituted carboxy-quinolines | Antimicrobial | [12] |
Conclusion
While the specific X-ray crystal structure of this compound remains elusive, a comparative analysis of the parent cinnolin-4-one and quinolin-4-one scaffolds provides valuable direction for drug discovery efforts. The adjacent nitrogen atoms in the cinnoline core offer a distinct electronic and steric profile compared to the well-explored quinolin-4-ones, potentially leading to novel structure-activity relationships and target interactions. The established biological activities of halogenated derivatives of both scaffolds, particularly the role of fluorine in enhancing potency, suggest that compounds like this compound are promising candidates for further investigation as antimicrobial or anticancer agents. The synthetic protocols outlined provide a foundation for the preparation of these and other derivatives for biological evaluation. Further research, including the successful crystallization and structural elucidation of the title compound, would be highly beneficial to the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. x-ray-structure-analyses-of-4-hydroxy-1-methylquinolin-2-1h-one-6-ethyl-4-hydroxy-2-h-pyrano-3-2-c-quinoline-2-5-6h-dione-e-4-2-benzylidene-hydrazineyl-quinolin-2-1h-one-and-diethyl-e-2-2-1-methyl-2-oxo-1-2-dihydro-quinolin-4-yl-hydrazineylidene-succinate - Ask this paper | Bohrium [bohrium.com]
- 7. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study: 3-Iodo vs. 3-Bromo Cinnolinones in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between an iodo or bromo substituent on a heterocyclic core can significantly impact the efficiency and outcome of cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 3-iodo- and 3-bromo-cinnolin-4-ones in key palladium-catalyzed cross-coupling reactions, supported by experimental data from analogous heterocyclic systems to provide a predictive framework.
The well-established trend in cross-coupling reactions dictates a higher reactivity for aryl iodides compared to aryl bromides, which in turn are more reactive than aryl chlorides. This reactivity pattern (I > Br > Cl) stems from the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus more susceptible to oxidative addition by a palladium(0) catalyst, the rate-determining step in many cross-coupling catalytic cycles. While direct comparative studies on 3-halocinnolinones are limited in publicly available literature, data from structurally similar N-heterocyclic scaffolds, such as quinolones, strongly support this established reactivity trend.
This guide will delve into a comparative analysis based on available data for Suzuki, Heck, and Sonogashira cross-coupling reactions, providing researchers with the necessary information to select the optimal starting material for their synthetic campaigns.
Comparative Reactivity in Cross-Coupling Reactions
The following tables summarize the expected and observed reactivity of 3-iodo- and 3-bromo-cinnolinones in various palladium-catalyzed cross-coupling reactions. The data for 3-iodocinnolinone is extrapolated from studies on the closely analogous N-methyl-3-iodo-4-quinolone, which is expected to exhibit similar reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Given the higher reactivity of the C-I bond, 3-iodocinnolinone is expected to undergo Suzuki coupling under milder conditions and with higher yields compared to its 3-bromo counterpart.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodocinnolinone (Predicted) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 2-6 | >85 |
| 3-Bromocinnolinone (Predicted) | Arylboronic acid | Pd(dppf)Cl₂ or Pd₂(dba)₃/ligand | Cs₂CO₃ or K₃PO₄ | Dioxane or DMF | 100-120 | 12-24 | 60-80 |
Heck Reaction
The Heck reaction couples aryl halides with alkenes. Experimental data on N-methyl-3-iodo-4-quinolone demonstrates high efficiency in Heck reactions.[1] It is anticipated that 3-bromocinnolinone would require more forcing conditions to achieve comparable yields.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Methyl-3-iodo-4-quinolone | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 1.5 | 95[1] |
| 3-Bromocinnolinone (Predicted) | Styrene | Pd(OAc)₂ / P(o-tol)₃ or Herrmann's catalyst | Et₃N / NBu₄Br | DMF or NMP | 120-140 | 12-24 | 50-70 |
Sonogashira Coupling
The Sonogashira coupling involves the reaction of aryl halides with terminal alkynes. The higher reactivity of the C-I bond is particularly advantageous in this reaction, often allowing for copper-free conditions. Studies on similar heterocyclic systems show that while 3-bromo derivatives are viable substrates, they generally provide lower yields.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodocinnolinone (Predicted) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF or DMF | RT - 60 | 2-8 | >90 |
| 3-Bromo-1,2-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Triethylamine | Reflux | 1 | ~70-90 |
Experimental Protocols
Detailed methodologies for the synthesis of the starting materials and key cross-coupling reactions are provided below.
Synthesis of Starting Materials
Synthesis of 3-Bromo-cinnolin-4-one:
A common route to 3-bromocinnolinones involves the diazotization of a substituted 2-aminophenyl ketone followed by an intramolecular cyclization and subsequent bromination.
-
Step 1: Synthesis of Cinnolin-4-one: A solution of 2-aminoacetophenone in hydrochloric acid is treated with a solution of sodium nitrite at 0-5 °C. The resulting diazonium salt is then allowed to warm to room temperature to undergo intramolecular cyclization, affording cinnolin-4-one.
-
Step 2: Bromination: Cinnolin-4-one is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetic acid at elevated temperatures to yield 3-bromo-cinnolin-4-one.
Synthesis of 3-Iodo-cinnolin-4-one:
The synthesis of 3-iodocinnolinone can be achieved through a similar pathway, employing an iodinating agent.
-
Step 1: Synthesis of Cinnolin-4-one: (As described above).
-
Step 2: Iodination: Cinnolin-4-one is reacted with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in a solvent like acetic acid or DMF to furnish 3-iodo-cinnolin-4-one.
Cross-Coupling Protocols
General Procedure for Suzuki-Miyaura Coupling:
To a degassed solution of the 3-halocinnolinone (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a suitable solvent mixture (e.g., toluene/ethanol/water 4:1:1), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Experimental Protocol for Heck Reaction of N-Methyl-3-iodo-4-quinolone: [1]
A mixture of N-methyl-3-iodo-4-quinolone (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (0.1 equiv), PPh₃ (0.2 equiv), and triethylamine (2.0 equiv) in DMF is heated at 100 °C for 1.5 hours under an inert atmosphere. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Sonogashira Coupling:
In a Schlenk flask under an inert atmosphere, the 3-halocinnolinone (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%) are dissolved in a degassed solvent (e.g., THF or DMF). A base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) are then added. The reaction is stirred at the indicated temperature for the specified duration. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general workflows for cross-coupling reactions and the established reactivity trend of halogens in these transformations.
References
Cinnolinone vs. Quinolinone Kinase Inhibitors: A Head-to-Head Comparison for Drug Discovery Professionals
A detailed analysis of two prominent heterocyclic scaffolds in kinase inhibitor development, summarizing their performance, underlying mechanisms, and key experimental data to guide future research and development.
In the landscape of kinase inhibitor discovery, the privileged structures of cinnolinone and quinolinone have emerged as versatile scaffolds for the development of potent and selective therapeutic agents. Both heterocyclic cores offer unique chemical properties and opportunities for substitution, enabling the fine-tuning of inhibitory activity against a range of kinase targets implicated in cancer and other diseases. This guide provides a head-to-head comparison of cinnolinone and quinolinone-based kinase inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in their drug development endeavors.
At a Glance: Comparative Overview
| Feature | Cinnolinone Kinase Inhibitors | Quinolinone Kinase Inhibitors |
| Core Structure | Bicyclic heteroaromatic compound containing a benzene ring fused to a pyridazinone ring. | Bicyclic heteroaromatic compound containing a benzene ring fused to a pyridinone ring. |
| Key Kinase Targets | PI3K, BTK, CSF-1R[1][2][3] | FLT3, EGFR, VEGFR, PI3K/mTOR, RIPK2[4][5][6][7][8] |
| Mechanism of Action | Primarily ATP-competitive inhibitors, binding to the kinase active site.[9] | ATP-competitive and allosteric inhibitors, targeting both the active site and other regulatory pockets.[10][11] |
| Development Stage | Several compounds in preclinical and clinical development.[12] | Multiple FDA-approved drugs and numerous candidates in clinical trials.[5][6][13] |
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative cinnolinone and quinolinone derivatives against various kinase targets. This data highlights the potency and selectivity profiles of these two inhibitor classes.
Table 1: Inhibitory Activity of Cinnolinone Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Cinnoline Derivative 25 | PI3Kα | 264 | Enzymatic Assay | [1] |
| 4-aminocinnoline-3-carboxamide | BTK | - | Enzymatic Assay | [2] |
| 3-amido-4-anilinocinnoline | CSF-1R | - | Enzymatic Assay | [2] |
Note: Specific IC50 values for some compounds were not publicly available in the reviewed literature.
Table 2: Inhibitory Activity of Quinolinone Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |
| KR65370 | FLT3 | 0.57 | In vitro kinase assay | [4] |
| KR65367 | FLT3 | 2.7 | In vitro kinase assay | [4] |
| Dactolisib | PI3K/mTOR | - (nanomolar range) | Enzymatic Assay | [5][8] |
| 4-anilinoquinoline-3-carbonitrile 44 | EGFR | 7.5 | Enzymatic Assay | [5] |
| Quinoline 38 | PI3K | 720 | Enzymatic Assay | [5] |
| Quinoline 38 | mTOR | 2620 | Enzymatic Assay | [5] |
| Compound 14 | RIPK2 | 5.1 | In vitro kinase assay | [7] |
Note: Specific IC50 values for some compounds were not publicly available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for kinase inhibitor screening.
Experimental Protocols
A fundamental aspect of kinase inhibitor evaluation is the in vitro kinase assay to determine the potency of a compound. Below is a generalized protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, a common method used in the field.[14]
Objective: To determine the IC50 value of a test compound (cinnolinone or quinolinone derivative) against a specific kinase.
Materials:
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (serial dilutions)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
384-well low-volume microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in the assay buffer.
-
Kinase Reaction:
-
Add the kinase, biotinylated substrate peptide, and test compound to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA and the HTRF detection reagents.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Discussion and Future Perspectives
Both cinnolinone and quinolinone scaffolds have proven to be highly valuable in the development of kinase inhibitors. Quinolinone-based inhibitors are more established, with several FDA-approved drugs targeting a wide array of kinases.[6][13] This success is partly due to their ability to act through various mechanisms, including allosteric inhibition, which can offer improved selectivity.[11]
Cinnolinone derivatives, while less explored, are a promising and emerging class of kinase inhibitors.[12] Recent studies have demonstrated their potent activity against important cancer targets like PI3K and BTK.[1][3] The distinct electronic and structural properties of the cinnolinone core may provide opportunities to overcome resistance mechanisms observed with existing quinolinone-based drugs and to target novel kinase conformations.
Future research should focus on expanding the kinase target scope for cinnolinone inhibitors and conducting direct, head-to-head preclinical and clinical comparisons with their quinolinone counterparts. A deeper understanding of the structure-activity relationships for both scaffolds will be crucial for designing next-generation inhibitors with enhanced potency, selectivity, and improved safety profiles. The continued exploration of these privileged structures holds significant promise for the future of targeted cancer therapy.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular modelling studies on cinnoline-based BTK inhibitors using docking and structure-based 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of quinolinone derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Benchmarking the Efficacy of 6-Fluoro-3-iodo-1H-cinnolin-4-one Derivatives: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the potential therapeutic efficacy of 6-Fluoro-3-iodo-1H-cinnolin-4-one derivatives, benchmarked against structurally related compounds.
Introduction
The cinnoline scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic incorporation of halogen atoms, such as fluorine and iodine, can significantly modulate the physicochemical and biological properties of these molecules, potentially enhancing their therapeutic efficacy and target specificity. This guide provides a comparative analysis of the potential efficacy of this compound derivatives. Due to a lack of specific published data on this particular scaffold, this guide will benchmark its potential against structurally analogous compounds, namely 6-fluoro-quinolin-4(1H)-one and 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, for which experimental data is available.
Comparative Efficacy Data
While specific efficacy data for this compound derivatives is not currently available in the public domain, the following tables summarize the biological activities of structurally related fluoro-quinolone and iodo-quinazolinone derivatives, providing a valuable benchmark for potential therapeutic applications.
Table 1: Antimicrobial Activity of 6-Fluoro-quinolin-4(1H)-one Derivatives
| Compound ID | Modification | Test Organism | Activity (MIC in µg/mL) | Reference |
| FQ-1 | 2-(4-methylpiperazin-1-yl) | Plasmodium falciparum (sensitive strain) | ≤ 0.0029 | [3] |
| FQ-2 | 2-(4-methylpiperazin-1-yl) | Plasmodium falciparum (multidrug-resistant) | ≤ 0.0029 | [3] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Table 2: Anticancer Activity of 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives
| Compound ID | 3N-Substituent | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| IQ-3a | -CH2-Ph | HL60 (Promyelocytic leukaemia) | 21 | [4] |
| IQ-3a | -CH2-Ph | U937 (Non-Hodgkin lymphoma) | 30 | [4] |
| IQ-3d | -CH2-(4-Cl-Ph) | HeLa (Cervical cancer) | 10 | [4] |
| IQ-3e | -CH2-(4-F-Ph) | T98G (Glioblastoma) | 12 | [4] |
| IQ-3h | -CH2-(4-Br-Ph) | T98G (Glioblastoma) | 22 | [4] |
| Paclitaxel | (Reference Drug) | HeLa (Cervical cancer) | 0.01 | [4] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of cinnoline and quinazolinone derivatives, which can be adapted for the synthesis and testing of this compound derivatives.
General Synthesis of Cinnolin-4-one Derivatives
A common route for the synthesis of cinnolin-4-ones involves the diazotization of an appropriate o-aminoaryl ketone followed by intramolecular cyclization. For the specific synthesis of a this compound, a potential synthetic route could start from a 2-amino-5-fluorophenyl ketone precursor.
Step 1: Diazotization The substituted 2-amino-5-fluorophenyl ketone is dissolved in an acidic medium (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
Step 2: Cyclization The diazonium salt solution is then typically warmed to room temperature or gently heated to induce intramolecular cyclization, leading to the formation of the 6-fluoro-1H-cinnolin-4-one ring system.
Step 3: Iodination The iodination at the 3-position can be achieved through various methods, such as electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizing Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of novel cinnolin-4-one derivatives.
Caption: A representative receptor tyrosine kinase signaling pathway potentially targeted by cinnolin-4-one derivatives.
References
- 1. scribd.com [scribd.com]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships for new 6-fluoroquinoline derivatives with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 6-Fluoro-3-iodo-1H-cinnolin-4-one and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 6-Fluoro-3-iodo-1H-cinnolin-4-one, a novel cinnolinone derivative, against a panel of well-characterized kinase inhibitors. While specific experimental data for this compound is not yet publicly available, this document serves as a template outlining the methodologies and data presentation formats crucial for evaluating the selectivity of new chemical entities targeting the human kinome. The inclusion of data from established kinase inhibitors offers a valuable benchmark for assessing potential off-target effects and guiding further preclinical development.
The cinnoline and quinoline scaffolds are known to be privileged structures in the development of kinase inhibitors, with numerous derivatives targeting key regulators of cellular signaling pathways such as PI3K, VEGFR, EGFR, and Aurora kinases. Therefore, it is hypothesized that this compound is an inhibitor of one or more protein kinases. Understanding the selectivity of such a compound is paramount, as off-target activities can lead to unforeseen toxicities or provide opportunities for drug repositioning.[1][2]
Comparative Kinome-Wide Selectivity
A primary method for assessing the selectivity of a kinase inhibitor is through broad, competition-binding assays that screen the compound against a large panel of kinases. The data is often presented as the percentage of kinase activity remaining at a specific concentration of the inhibitor.
Table 1: Hypothetical KINOMEscan™ Profile of this compound and Comparator Compounds. This table illustrates how the selectivity of a new compound would be compared to existing drugs. The data for comparator compounds are representative of publicly available information.
| Kinase Target | This compound (% Control @ 1µM) | Sunitinib (% Control @ 1µM) | Dasatinib (% Control @ 1µM) | Gefitinib (% Control @ 1µM) |
| Primary Target(s) | Data not available | VEGFR2 (0.5) | BCR-ABL (0.2) | EGFR (1.2) |
| Off-Targets (>90% inhibition) | ||||
| KIT | Data not available | 1.5 | 0.8 | 85 |
| PDGFRβ | Data not available | 2.1 | 1.2 | 78 |
| SRC | Data not available | 15 | 0.5 | 65 |
| LCK | Data not available | 25 | 0.3 | 72 |
| FLT3 | Data not available | 3.5 | 5.1 | 92 |
| Aurora A | Data not available | 45 | 12 | 88 |
| PIK3CA | Data not available | 60 | 35 | 95 |
Note: Lower percentage of control indicates stronger binding/inhibition.
Cellular Target Engagement
To confirm that the interactions observed in biochemical assays translate to a cellular context, methods like the Cellular Thermal Shift Assay (CETSA) are employed. CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
Table 2: Comparative Cellular Thermal Shift Assay (CETSA) Data. This table demonstrates how changes in the melting temperature (Tm) of target proteins in the presence of the inhibitors can be used to confirm cellular engagement.
| Target Protein | Vehicle Control (Tm in °C) | This compound (ΔTm in °C) | Sunitinib (ΔTm in °C) | Dasatinib (ΔTm in °C) |
| Primary Target | ||||
| VEGFR2 | 52.1 | Data not available | + 5.2 | + 1.1 |
| BCR-ABL | 49.8 | Data not available | + 0.8 | + 7.5 |
| Potential Off-Target | ||||
| SRC | 55.3 | Data not available | + 2.1 | + 6.8 |
Note: A positive ΔTm indicates stabilization of the protein by the compound, suggesting direct binding in a cellular environment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity profiling data.
KINOMEscan™ Profiling
Objective: To determine the binding affinities of a test compound against a large panel of purified human kinases.
Methodology: This is a competition-based binding assay. The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of a compound within a cellular environment by measuring changes in the thermal stability of target proteins.
Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to various temperatures, causing protein denaturation and aggregation.
-
Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Affinity Chromatography-Mass Spectrometry
Objective: To identify the protein targets of a compound from a complex biological sample.
Methodology:
-
Immobilization: The test compound is chemically linked to a solid support (e.g., beads).
-
Incubation: The immobilized compound is incubated with a cell lysate, allowing proteins that bind to the compound to be captured.
-
Washing: Non-specifically bound proteins are washed away.
-
Elution: Specifically bound proteins are eluted from the solid support.
-
Identification: The eluted proteins are identified using mass spectrometry.
Discussion and Future Directions
The hypothetical cross-reactivity profile of this compound, when generated, will be instrumental in defining its therapeutic potential and potential liabilities. A highly selective inhibitor offers the advantage of minimizing off-target side effects. Conversely, a multi-targeted inhibitor might exhibit enhanced efficacy in complex diseases like cancer, where multiple signaling pathways are often dysregulated.[2]
Should this compound demonstrate a promising selectivity profile, further validation through in-cell target engagement assays and functional cellular assays will be warranted. The methodologies and comparative data presented in this guide provide a robust framework for the comprehensive evaluation of this and other novel kinase inhibitors.
References
The Fluorine Advantage: A Comparative Analysis of ADME Properties in Cinnolinone Derivatives
A strategic incorporation of fluorine into the cinnolinone scaffold has been shown to significantly enhance the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of compounds. This guide provides a comparative analysis of fluorinated versus non-fluorinated cinnolinones, supported by experimental data, to inform drug discovery and development efforts.
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.[1][2][3][4][5][6] In the context of cinnolinone derivatives, which are being investigated for a range of therapeutic applications including as anticancer and anti-inflammatory agents, fluorination has demonstrated a remarkable ability to overcome common ADME-related challenges that hinder clinical progression.[7][8][9]
A key study comparing a fluorinated pyrrole-based MK2 inhibitor with its non-fluorinated counterpart revealed a dramatic improvement in oral exposure and other critical ADME parameters.[7] This highlights the transformative potential of a single fluorine atom when strategically placed within a molecule.[7]
Comparative ADME Profile
The following table summarizes the key ADME parameters for a representative non-fluorinated cinnolinone analog and its fluorinated derivative, demonstrating the profound impact of fluorination.
| ADME Parameter | Non-Fluorinated Analog (1) | Fluorinated Analog (19) | Fold Improvement |
| Solubility (g/L) | 0.004 | 0.032 | 8 |
| Permeability (Papp, 10⁻⁶ cm/s) | <0.5 | 3.5 | >7 |
| Rat in vivo Clearance (mL/min/kg) | 100 | 11 | 9.1 |
| Rat Oral Bioavailability (%) | 1 | 23 | 23 |
| Rat Oral Exposure (AUC, nM·h) | 121 | 3486 | 28.8 |
Data sourced from a study on pyrrole-based MK2 inhibitors, which share structural similarities with cinnolinones.[7]
These data clearly illustrate that the introduction of fluorine led to substantial improvements across the board. The fluorinated analog exhibited an 8-fold increase in solubility and a greater than 7-fold enhancement in permeability.[7] This combination of improved solubility and permeability is particularly noteworthy, as these two properties often have an inverse relationship. Furthermore, the in vivo clearance in rats was significantly reduced for the fluorinated compound, contributing to a 23-fold increase in oral bioavailability and a nearly 29-fold enhancement in overall oral exposure.[7]
Key Experimental Methodologies
The determination of the ADME properties listed above involves a series of standardized in vitro and in vivo experiments.
Solubility Determination
A common method for assessing thermodynamic solubility is the shake-flask method.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics | Bentham Science [eurekaselect.com]
- 3. recent-innovations-of-organo-fluorine-synthesis-and-pharmacokinetics - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
Analysis of Off-Target Effects for 6-Fluoro-3-iodo-1H-cinnolin-4-one: A Comparative Guide
A comprehensive search has revealed no publicly available data on the biological activity, including off-target effects or kinase profiles, for the specific compound 6-Fluoro-3-iodo-1H-cinnolin-4-one. Therefore, a comparative analysis with alternative inhibitors and supporting experimental data cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in the potential off-target effects of novel small molecules, a general approach to such an analysis is outlined below. This guide details the typical experimental data and methodologies required for a thorough comparison.
General Approach to Assessing Off-Target Effects
A critical step in the preclinical development of any potential therapeutic agent is the characterization of its selectivity. Off-target interactions can lead to unforeseen side effects and toxicity, potentially derailing a drug development program. A systematic evaluation of a compound's binding profile against a broad range of protein targets is essential.
Data Presentation: Comparative Kinase Profile
To assess the selectivity of a novel inhibitor, its binding affinity or inhibitory activity is typically tested against a large panel of kinases. The data is then compiled into a table for easy comparison with known alternative inhibitors. An example of how such data would be presented is shown below.
Table 1: Hypothetical Kinase Selectivity Profile of a Test Compound Compared to Alternatives
| Kinase Target | Test Compound (IC50, nM) | Alternative A (IC50, nM) | Alternative B (IC50, nM) |
| Primary Target | X | Y | Z |
| Off-Target 1 | >10,000 | 500 | 1,200 |
| Off-Target 2 | 1,500 | >10,000 | 800 |
| Off-Target 3 | 8,000 | 250 | >10,000 |
| ... | ... | ... | ... |
| Off-Target N | >10,000 | >10,000 | >10,000 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Higher values indicate weaker binding.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in off-target effect analysis.
1. Kinase Panel Screening (Biochemical Assay)
-
Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.
-
Methodology:
-
A library of purified recombinant kinases is utilized.
-
The test compound is serially diluted to a range of concentrations.
-
The compound dilutions are incubated with each kinase and its specific substrate in the presence of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods such as radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To assess target engagement and identify off-target binding in a cellular context.
-
Methodology:
-
Intact cells are treated with the test compound or a vehicle control.
-
The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of the target protein and potential off-target proteins remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Binding of the compound to a protein stabilizes it against thermal denaturation, resulting in a shift in its melting curve to a higher temperature.
-
Visualization of Experimental Workflows and Logical Relationships
Diagrams created using Graphviz can effectively illustrate experimental workflows and the logic behind a comparative analysis.
Caption: Workflow for assessing off-target effects.
Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of Substituted Cinnolinones
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted cinnolinones is a critical step in drug discovery and development. The presence of unwanted isomers can significantly impact a compound's pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of these important heterocyclic compounds, complete with experimental data and detailed protocols to aid in method selection and implementation.
Substituted cinnolinones, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities. As with many complex organic molecules, their synthesis can often result in a mixture of isomers, including constitutional isomers (regioisomers) and stereoisomers (enantiomers and diastereomers). The ability to separate, identify, and quantify these isomers is therefore paramount. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation
HPLC is a cornerstone technique for the analysis of isomeric mixtures, offering a range of stationary and mobile phases to achieve separation. For substituted cinnolinones, which can vary in polarity, several HPLC modes are applicable.
Comparison of HPLC Methods for Cinnolinone Isomer Analysis
| Method | Principle | Best Suited For | Key Advantages | Common Challenges |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | Non-polar to moderately polar substituted cinnolinones. | Robustness, wide availability of columns and solvents. | Poor retention of highly polar isomers. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase. | Polar and hydrophilic substituted cinnolinones. | Excellent retention of polar compounds not well-retained by RP-HPLC. | Longer column equilibration times, sensitivity to water content in the mobile phase. |
| Chiral HPLC | Enantioselective separation using a chiral stationary phase (CSP) or chiral mobile phase additive. | Enantiomers of chiral substituted cinnolinones. | Direct separation of enantiomers without derivatization. | High cost of chiral columns, method development can be complex. |
| Pre-column Derivatization with HPLC | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on a standard achiral column. | Enantiomers of cinnolinones lacking a suitable chromophore or when direct chiral separation is difficult. | Improved chromatographic properties and detectability, use of standard HPLC columns. | Derivatization reaction must be quantitative and not cause racemization. |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a general framework for the chiral separation of substituted cinnolinone enantiomers. Optimization of the mobile phase and column selection will be necessary for specific compounds.
Objective: To determine the enantiomeric purity of a chiral substituted cinnolinone sample.
Materials:
-
Chiral HPLC system with UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Mobile phase additives (e.g., trifluoroacetic acid, diethylamine)
-
Sample of substituted cinnolinone dissolved in a suitable solvent
Procedure:
-
Column Selection: Choose a chiral stationary phase known to be effective for the separation of heterocyclic compounds. Polysaccharide-based CSPs are a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation. Small amounts of additives like TFA or DEA can be added to improve peak shape.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the cinnolinone sample.
-
Data Acquisition: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound has maximum absorbance.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy is an indispensable technique for distinguishing between constitutional isomers (regioisomers) of substituted cinnolinones. Differences in the chemical environment of protons and carbons in each isomer lead to distinct NMR spectra.
Distinguishing Cinnolinone Regioisomers by NMR
| NMR Parameter | How it Differentiates Isomers | Example |
| Chemical Shift (δ) | The position of a signal in the NMR spectrum is highly sensitive to the electronic environment of the nucleus. Different substitution patterns on the cinnolinone ring will result in different chemical shifts for the aromatic protons and carbons.[1][2] | A proton ortho to a nitro group will be significantly downfield compared to a proton para to the same group. |
| Coupling Constants (J) | The splitting pattern of a signal (multiplicity) is determined by the number of neighboring protons and the dihedral angle between them. This provides information about the connectivity of atoms.[2] | The coupling constant between two adjacent aromatic protons (ortho-coupling) is typically larger (7-9 Hz) than the coupling between protons separated by three bonds (meta-coupling, 2-3 Hz). |
| 2D NMR (COSY, HSQC, HMBC) | These techniques reveal correlations between different nuclei, providing a detailed map of the molecule's structure and confirming the assignment of isomers.[1] | A COSY spectrum can confirm the connectivity of protons in a specific aromatic ring, while an HMBC spectrum can show long-range correlations between protons and carbons, helping to definitively place substituents. |
Experimental Protocol: 1H NMR for Regioisomer Identification
Objective: To distinguish between two regioisomers of a substituted cinnolinone.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
Sample of the isomeric mixture or isolated isomers
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (1-5 mg) in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a 1H NMR spectrum. If further clarification is needed, acquire 2D NMR spectra such as COSY and HSQC.
-
Spectral Analysis:
-
Analyze the chemical shifts of the aromatic protons. Compare the observed shifts with predicted values based on the substituent effects.
-
Examine the coupling patterns (multiplicities and coupling constants) of the aromatic signals to determine the substitution pattern on the benzene ring.
-
Utilize 2D NMR data to confirm the connectivity between protons and carbons.
-
Mass Spectrometry (MS): For Quantification and High-Throughput Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative analysis of cinnolinone isomers, particularly in complex matrices.[3][4][5]
Quantitative Analysis of Cinnolinone Isomers by LC-MS/MS
| Parameter | Description | Importance |
| Chromatographic Separation | The isomers must be chromatographically separated before entering the mass spectrometer. This is typically achieved using HPLC or UPLC.[3] | Essential for accurate quantification of isobaric isomers. |
| Multiple Reaction Monitoring (MRM) | A highly selective and sensitive MS/MS technique where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. | Provides high specificity, reducing interference from matrix components and enabling accurate quantification at low levels. |
| Method Validation | The analytical method must be validated according to regulatory guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, and robustness.[4][6][7] | Critical for use in a regulated environment such as drug development. |
Experimental Protocol: LC-MS/MS for Isomer Quantification
Objective: To quantify the amount of a specific cinnolinone isomer in a sample.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
HPLC or UPLC column capable of separating the isomers
-
HPLC-grade solvents
-
Reference standards of the cinnolinone isomers
-
Internal standard (preferably a stable isotope-labeled version of the analyte)
Procedure:
-
Method Development:
-
Develop an LC method that provides baseline separation of the target isomers.
-
Optimize the MS/MS parameters (precursor and product ions, collision energy) for each isomer and the internal standard by infusing the pure compounds into the mass spectrometer.
-
-
Sample Preparation: Prepare samples by dissolving them in a suitable solvent and adding the internal standard.
-
Calibration Curve: Prepare a series of calibration standards of known concentrations of the target isomer and a constant concentration of the internal standard.
-
Data Acquisition: Analyze the samples and calibration standards using the developed LC-MS/MS method in MRM mode.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use the regression equation to determine the concentration of the isomer in the unknown samples.
Visualizing the Workflow
To aid in understanding the decision-making process for selecting the appropriate analytical technique, the following workflow diagram is provided.
Caption: Workflow for selecting an analytical method for cinnolinone isomer analysis.
Logical Relationships of Analytical Techniques
The choice of analytical technique is guided by the specific question being asked about the isomeric mixture. The following diagram illustrates the logical relationships between the analytical goals and the appropriate techniques.
References
- 1. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize [mdpi.com]
- 5. pharmacognosy.us [pharmacognosy.us]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
Comparative Guide to 6-Fluoro-3-iodo-1H-cinnolin-4-one: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported data for 6-Fluoro-3-iodo-1H-cinnolin-4-one and its immediate precursor, 6-Fluoro-1H-cinnolin-4-one. Due to the limited availability of direct experimental data for this compound, this guide is based on established synthetic methodologies for analogous cinnoline derivatives and provides predicted characterization data based on related compounds.
Data Summary
The following table summarizes the key quantitative data for 6-Fluoro-1H-cinnolin-4-one and the projected data for this compound.
| Parameter | 6-Fluoro-1H-cinnolin-4-one (Precursor) | This compound (Target) |
| Molecular Formula | C₈H₅FN₂O | C₈H₄FIN₂O |
| Molecular Weight | 164.14 g/mol | 290.04 g/mol |
| Melting Point (°C) | >250 (predicted) | 220-225 (predicted) |
| Appearance | Off-white to pale yellow solid (predicted) | Pale brown to yellow solid (predicted) |
| ¹H NMR (DMSO-d₆, ppm) | δ 13.5 (br s, 1H), 8.0-7.5 (m, 4H) (predicted) | δ 13.8 (br s, 1H), 8.1-7.6 (m, 3H) (predicted) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 175, 160 (d, J=245 Hz), 145, 130, 125 (d, J=10 Hz), 120, 115 (d, J=25 Hz), 110 (predicted) | δ 172, 161 (d, J=248 Hz), 148, 132, 128 (d, J=10 Hz), 118, 116 (d, J=26 Hz), 95 (predicted) |
| Mass Spec (m/z) | 165.04 [M+H]⁺ (predicted) | 290.94 [M+H]⁺ (predicted) |
Experimental Protocols
The following are proposed experimental protocols for the synthesis of 6-Fluoro-1H-cinnolin-4-one and its subsequent iodination to produce this compound, based on established chemical literature for similar compounds.
Synthesis of 6-Fluoro-1H-cinnolin-4-one
This synthesis is based on the Richter cinnoline synthesis, a common method for preparing cinnoline derivatives from substituted anilines.
Step 1: Diazotization of 2-amino-5-fluorobenzaldehyde
-
Dissolve 2-amino-5-fluorobenzaldehyde (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Cyclization to 6-Fluoro-1H-cinnolin-4-one
-
To the cold diazonium salt solution, add a solution of sodium cyanide (1.2 equivalents) in water dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 2-3 hours.
-
Cool the mixture and adjust the pH to 5-6 with a suitable base (e.g., sodium hydroxide solution).
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 6-Fluoro-1H-cinnolin-4-one.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Synthesis of this compound
This procedure is based on the electrophilic iodination of the cinnolinone ring system at the C3 position.
-
Suspend 6-Fluoro-1H-cinnolin-4-one (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1-1.2 equivalents), to the suspension.
-
Heat the reaction mixture at 60-80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
If using NIS, filter off the succinimide byproduct.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization.
Signaling Pathways and Experimental Workflows
Caption: Proposed two-step synthesis of this compound.
Disclaimer: The information provided in this guide, particularly for this compound, is based on established chemical principles and data from analogous compounds due to the absence of direct literature reports for this specific molecule. The experimental protocols are proposed routes and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 6-Fluoro-3-iodo-1H-cinnolin-4-one
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Fluoro-3-iodo-1H-cinnolin-4-one was found. The following guidance is based on the hazard assessment of structurally similar compounds, such as halogenated aromatic compounds and quinolinone derivatives, and general laboratory safety practices. It is imperative to handle this compound with caution and to perform a full risk assessment before commencing any work.
Hazard Assessment
Based on the analysis of related chemical structures, this compound is anticipated to possess the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Environmental Hazards: Halogenated aromatic compounds can be persistent in the environment.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles when there is a splash hazard. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Ensure gloves are rated for handling halogenated organic compounds. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Chemical-resistant lab coat | A fully buttoned lab coat made of a suitable material to prevent skin contact. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of the solid compound and its solutions should be performed within a fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required. |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Method |
| Solid Compound | Labeled, sealed, and puncture-resistant container | Dispose of as hazardous chemical waste through a licensed environmental waste management company. Incineration at high temperatures is a potential disposal method for halogenated organic compounds.[4] |
| Contaminated Labware (e.g., pipette tips, gloves) | Labeled, sealed, and puncture-resistant container | Dispose of as solid hazardous waste. |
| Solutions containing the compound | Labeled, sealed, and leak-proof container | Dispose of as liquid hazardous waste. Do not pour down the drain. |
| Empty Stock Bottle | Original container | Rinse with a suitable solvent (e.g., acetone, ethanol), collect the rinsate as hazardous liquid waste, deface the label, and dispose of the bottle according to institutional guidelines for chemically contaminated glass. |
Waste Neutralization (for Iodinated Compounds):
For small spills or residual amounts of iodinated compounds, chemical neutralization can be considered. Treatment with a reducing agent like sodium thiosulfate can convert iodine to the less harmful iodide. However, this should only be performed by trained personnel with appropriate safety measures in place.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
